3-Nitro-N-phenylthiophen-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-N-phenylthiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-12(14)9-6-7-15-10(9)11-8-4-2-1-3-5-8/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDQMCSIKYGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CS2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516026 | |
| Record name | 3-Nitro-N-phenylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78399-02-7 | |
| Record name | 3-Nitro-N-phenylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"3-Nitro-N-phenylthiophen-2-amine" basic properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the basic properties of 3-Nitro-N-phenylthiophen-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Thiophene derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's physicochemical properties and biological interactions. This document summarizes the available quantitative data, details experimental protocols for its synthesis and characterization, and provides a visual representation of the synthetic workflow.
Core Properties of this compound
The fundamental physicochemical properties of this compound (CAS No. 78399-02-7) are summarized below. The data is primarily derived from the work of Kumar et al. (2015).[1]
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 78399-02-7 | [2] |
| Molecular Formula | C₁₀H₈N₂O₂S | [1] |
| Molecular Weight | 220.25 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 67–68 °C | [1] |
| Synthesis Yield | 94% | [1] |
Table 2: Spectroscopic Data
| Spectroscopy | Wavenumber/Chemical Shift | Reference |
| Infrared (IR) νmax (KBr) | 3190, 3118, 3099, 1571, 1483, 1348, 1230, 1184 cm⁻¹ | [1] |
| ¹H NMR (300 MHz, CDCl₃) δ | 10.54 (s, 1H, NH), 7.57 (d, J = 5.7 Hz, 1H, H-5), 7.46 (t, J = 7.8 Hz, 2H, H-3',5'), 7.31–7.24 (m, 3H, H-2',4',6'), 6.42 (d, J = 5.7 Hz, 1H, H-4) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) δ | 155.8 (C-2), 146.4 (C-3), 138.8 (C-1'), 129.6 (C-3',5'), 125.8 (C-4'), 122.2 (C-2',6'), 121.7 (C-5), 107.0 (C-4) | [1] |
| Mass Spectrometry (ESI-MS) m/z | Calculated for C₁₀H₈N₂O₂S: 220.03. Found: 221.05 [M+H]⁺ | [1] |
Experimental Protocols
The following protocols are based on the efficient synthesis method described by Kumar et al. (2015).[1][3][4][5]
Synthesis of this compound
Materials:
-
α-nitroketene N,S-phenylaminoacetal
-
1,4-dithiane-2,5-diol
-
Potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
A mixture of α-nitroketene N,S-phenylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (1 mmol), and K₂CO₃ (2 mmol) in ethanol (10 mL) is prepared.
-
The reaction mixture is heated under reflux for the time specified by reaction monitoring (e.g., thin-layer chromatography).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled mixture is then poured into water.
-
The resulting precipitated solid is collected by filtration.
-
The collected solid is washed with ethanol to afford the pure this compound.
Characterization Methods
-
Melting Point: Determined in open capillary tubes.
-
Infrared (IR) Spectroscopy: Recorded on a FT-IR Spectrophotometer using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz NMR instrument using CDCl₃ as the solvent and TMS as the internal standard.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is performed in the positive/negative ion mode.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
Biological Activity Context
While specific biological studies on this compound are limited, the broader class of nitrothiophene compounds has been investigated for various biological activities. Nitro-containing heterocyclic compounds are known to possess antimicrobial properties.[6][7] Studies on substituted nitrothiophenes have shown activity against bacteria such as E. coli and fungi like A. niger.[6] The proposed mechanism of action for some nitrothiophenes involves nucleophilic attack by intracellular thiols.[6][8] The nitro group is a key pharmacophore, and its reduction within cells can lead to the formation of toxic intermediates that can damage cellular macromolecules.[7] Further research is required to elucidate the specific biological profile and potential signaling pathway interactions of this compound.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. This compound | CAS#:78399-02-7 | Chemsrc [chemsrc.com]
- 3. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]
- 4. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"3-Nitro-N-phenylthiophen-2-amine" chemical structure and nomenclature
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and synthesis of 3-Nitro-N-phenylthiophen-2-amine. The content is tailored for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and structured data presentation.
Chemical Structure and Nomenclature
IUPAC Name: this compound
Chemical Formula: C10H8N2O2S
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C11H10N2O2S | [1][2][3] |
| Appearance | Solid | [1][2][3] |
| Synthesis Yield | Good | [1][2][3] |
Synthesis
A novel and efficient protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines, including the phenyl derivative, has been developed.[1][2][3] This method involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol.
Experimental Protocol
The synthesis of N-substituted 3-nitrothiophen-2-amines is achieved through a one-pot reaction. The general procedure is as follows:
-
A mixture of the appropriate α-nitroketene N,S-acetal (1 mmol), 1,4-dithiane-2,5-diol (1 mmol), and potassium carbonate (K2CO3) (2 mmol) is prepared in ethanol (10 mL).
-
The reaction mixture is refluxed.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is poured into water.
-
The resulting precipitated solid is filtered and washed with ethanol to yield the pure product.
This protocol is advantageous as it often does not require chromatographic purification.[1][2][3]
Synthesis Workflow
Caption: General experimental workflow for the synthesis of N-substituted 3-nitrothiophen-2-amines.
Structural Characterization
The structure of N-substituted 3-nitrothiophen-2-amines synthesized via the described method was confirmed using a combination of spectroscopic techniques and X-ray crystallography.[1][2][3]
-
NMR Spectroscopy: One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy was used to elucidate the molecular structure.
-
Mass Spectrometry: Mass spectral data confirmed the molecular weight of the synthesized compounds.
-
Microanalysis: Elemental analysis provided further confirmation of the empirical formula.
-
X-ray Crystallography: The unambiguous structure of a representative N-substituted 3-nitrothiophen-2-amine was determined by single-crystal X-ray diffraction.[1][2][3]
Biological Significance and Potential Applications
While specific signaling pathways for this compound have not been detailed, the 2-aminothiophene scaffold is a crucial pharmacophore found in a variety of biologically active compounds.[1] Derivatives of 2-aminothiophene have demonstrated a wide range of pharmacological activities, including:
-
Neuroleptic activity (e.g., olanzapine)[1]
-
Allosteric modulation of adenosine receptors [1]
-
Anti-inflammatory properties (e.g., tinoridine)[1]
-
Antiviral and antitumor activities [1]
The presence of the nitro group in the thiophene ring is also significant, as nitrothiophenes are known to be important chemotherapeutic agents.[1] Therefore, this compound represents a molecule of interest for further investigation in drug discovery and development.
Logical Relationships in Synthesis
The synthesis of this compound is a multi-step process that occurs in a single pot. The transformation involves the generation of two new carbon-carbon bonds and is presumed to proceed through a sequence of key chemical events.
Caption: Presumed reaction sequence for the formation of the 2-amino-3-nitrothiophene core.[1][2][3]
References
Technical Guide: 3-Nitro-N-phenylthiophen-2-amine (CAS: 78399-02-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-N-phenylthiophen-2-amine is a heterocyclic organic compound belonging to the 2-aminothiophene class. The thiophene ring system is a prevalent scaffold in numerous biologically active compounds and pharmaceutical drugs. The presence of both a nitro group and a secondary amine functionality suggests a potential for diverse chemical reactivity and biological activity. While specific biological data for this compound is not extensively documented in current literature, the broader classes of 2-aminothiophenes and nitrothiophenes are subjects of significant interest in medicinal chemistry. Nitrothiophenes, for instance, are recognized as chemotherapeutic agents, with some acting as nitric oxide donors upon bioreduction. This guide provides a comprehensive overview of the synthesis, and physicochemical properties of this compound, and contextualizes its potential biological relevance based on related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 78399-02-7 | ChemSrc[1] |
| Molecular Formula | C₁₀H₈N₂O₂S | ChemSrc[1] |
| Molecular Weight | 220.25 g/mol | ChemSrc[1] |
| IUPAC Name | This compound | ChemSrc[1] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Synthesis
An efficient, two-step synthesis for N-substituted 3-nitrothiophen-2-amines, including the title compound, has been reported. This method involves a domino reaction that forms two carbon-carbon bonds in a single operation.
Synthetic Scheme
The synthesis of this compound proceeds via the reaction of an α-nitroketene N,S-anilinoacetal with 1,4-dithiane-2,5-diol. The reaction is catalyzed by a base, such as potassium carbonate, in refluxing ethanol.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the literature.
Materials:
-
α-nitroketene N,S-anilinoacetal
-
1,4-dithiane-2,5-diol
-
Potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
A mixture of the appropriate α-nitroketene N,S-anilinoacetal (1 mmol) and 1,4-dithiane-2,5-diol (0.5 mmol) is prepared.
-
Potassium carbonate (K₂CO₃) is added to the mixture.
-
The mixture is suspended in ethanol and refluxed.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water.
-
The resulting precipitate is filtered and washed with cold ethanol to yield the pure product.
Quantitative Data
The reported synthesis is highly efficient. The table below summarizes the quantitative data for the synthesis of this compound and a selection of its analogs.
| Compound | R Group | Reaction Time (min) | Yield (%) |
| 3e | p-tolyl | 25 | 88 |
| 3a | 4-F-Ph | 20 | 96 |
| 3b | 4-Cl-Ph | 20 | 95 |
| 3c | 4-Br-Ph | 20 | 98 |
| 3d | 3-CF₃-Ph | 30 | 96 |
| 3f | 4-Et-Ph | 25 | 92 |
| 3g | 4-iPr-Ph | 25 | 90 |
| 3h | 4-tBu-Ph | 25 | 89 |
| 3i | 4-MeO-Ph | 20 | 97 |
Biological Activity and Potential Applications
While there is a lack of specific biological studies on this compound, the broader class of nitrothiophenes has been investigated for various therapeutic applications.
General Activity of Nitrothiophenes
Nitrothiophenes are known to possess a range of biological activities, including:
-
Antimicrobial Activity: Several nitrothiophene derivatives have demonstrated efficacy against bacteria and fungi. The proposed mechanism of action for some of these compounds involves nucleophilic attack by intracellular thiols.
-
Antitubercular Activity: Certain nitrothiophenes act as antitubercular agents by releasing nitric oxide upon activation by microbial enzymes.
Potential Signaling Pathways
A generalized potential mechanism of action for bioactive nitrothiophenes is the interaction with intracellular thiol-containing molecules, such as glutathione or cysteine residues in proteins. This interaction can lead to the formation of a Meisenheimer complex or displacement of a leaving group, ultimately resulting in cellular stress and death of the microorganism.
References
"3-Nitro-N-phenylthiophen-2-amine" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental molecular properties of 3-Nitro-N-phenylthiophen-2-amine, a compound of interest in various research and development domains.
Core Molecular Data
The essential molecular identifiers for this compound are summarized in the table below. This information is critical for accurate documentation, analysis, and experimental design.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| CAS Number | 78399-02-7[1] |
Logical Relationship of Compound Properties
The following diagram illustrates the logical flow from the compound's name to its fundamental chemical properties.
Figure 1. Logical relationship of chemical properties.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound would typically be outlined in specific research publications or patents pertaining to its application. These protocols would include, but are not limited to:
-
Synthesis: Detailed reaction conditions, including reactants, solvents, catalysts, temperature, and reaction time. Purification methods such as chromatography or recrystallization would also be specified.
-
Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods to determine the purity of the synthesized compound.
It is recommended that researchers consult relevant scientific literature for specific, peer-reviewed experimental methodologies.
References
3-Nitro-N-phenylthiophen-2-amine: A Technical Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 3-Nitro-N-phenylthiophen-2-amine. In the absence of direct experimental data on this specific molecule, this document extrapolates its potential pharmacological profile based on the well-documented activities of its core structural components: the 2-aminothiophene and nitrothiophene scaffolds. This guide outlines hypothesized mechanisms of action, detailed experimental protocols for in vitro evaluation, and potential signaling pathways that may be modulated by this compound. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound and its derivatives, particularly in the fields of oncology, infectious diseases, and medicinal chemistry.
Introduction
This compound is a heterocyclic compound featuring a thiophene ring substituted with a nitro group at the 3-position and a phenylamino group at the 2-position. While the synthesis of this and related N-substituted 3-nitrothiophen-2-amines has been reported, a thorough investigation of its biological effects has not yet been documented in publicly available literature. However, the constituent chemical moieties suggest a rich potential for pharmacological activity.
The 2-aminothiophene core is a well-established pharmacophore present in a variety of clinically used drugs and biologically active compounds. Derivatives have shown a wide spectrum of activities including neuroleptic, anti-inflammatory, antiviral, and antitumor effects.
The nitrothiophene group is also of significant interest in medicinal chemistry. Nitroaromatic compounds are often prodrugs that can be bioreductively activated. This property has been exploited in the development of antimicrobial agents, particularly against Mycobacterium tuberculosis, and as hypoxia-activated anticancer agents and radiosensitizers.
This guide will, therefore, explore the potential biological activities of this compound by examining the established properties of these two key structural components.
Potential Biological Activities and Mechanisms of Action
Based on its chemical structure, this compound is hypothesized to possess the following biological activities:
-
Antitubercular/Antimicrobial Activity: The nitrothiophene moiety is a key feature in several antitubercular agents. The proposed mechanism of action involves the enzymatic reduction of the nitro group by bacterial nitroreductases, such as the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis. This reduction leads to the formation of reactive nitrogen species, including nitric oxide (NO), which are toxic to the bacterial cells.[1][2][3]
-
Anticancer/Cytotoxic Activity: The compound may exhibit cytotoxic effects against cancer cells through several potential mechanisms:
-
Bioreductive Activation: Solid tumors often contain hypoxic (low oxygen) regions. In these environments, nitroreductase enzymes, which are often overexpressed in tumor cells, can reduce the nitro group of this compound to form highly cytotoxic species that can damage DNA and other macromolecules, leading to cell death.
-
Radiosensitization: Nitroaromatic compounds can act as radiosensitizers. By depleting intracellular radioprotective thiols and increasing oxidative stress upon irradiation, they can enhance the efficacy of radiation therapy in killing cancer cells.
-
Induction of Apoptosis: As with many cytotoxic agents, this compound may induce programmed cell death (apoptosis) in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Summary of Potential Biological Activities
| Potential Activity | Relevant Moiety | Proposed Mechanism of Action |
| Antitubercular | Nitrothiophene | Bioreductive activation by bacterial nitroreductases, leading to the release of reactive nitrogen species (e.g., nitric oxide). |
| General Antimicrobial | Nitrothiophene, 2-Aminothiophene | Similar bioreductive activation in other susceptible microbes; disruption of cellular processes by the aminothiophene scaffold. |
| Anticancer (Cytotoxicity) | Nitrothiophene, 2-Aminothiophene | Hypoxia-activated bioreductive prodrug; induction of apoptosis. |
| Radiosensitization | Nitrothiophene | Increased oxidative stress and depletion of radioprotective molecules in cancer cells upon irradiation. |
Experimental Protocols
The following are detailed, representative protocols for evaluating the potential biological activities of this compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, Escherichia coli, Staphylococcus aureus).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB. Typically, this is done over a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well, except for the negative control.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][5][6][7]
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound dissolved in a suitable solvent.
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well cell culture plates.
-
Multi-well spectrophotometer.
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[8][9][10][11][12]
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the hypothesized mechanisms of action and relevant signaling pathways for this compound.
Bioreductive Activation Pathway
Caption: Proposed bioreductive activation of this compound.
Intrinsic Apoptosis Signaling Pathway
References
- 1. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. texaschildrens.org [texaschildrens.org]
The Synthesis and Profile of 3-Nitro-N-phenylthiophen-2-amine: A Technical Overview
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential significance of 3-Nitro-N-phenylthiophen-2-amine. While the broader classes of 2-aminothiophenes and nitrothiophenes are well-established pharmacophores in drug discovery, the specific history of this particular derivative is less documented, with a key modern synthesis being a domino reaction protocol published in 2015. This document details that synthetic methodology, presents available quantitative data, and discusses the potential biological relevance of this compound class for researchers and drug development professionals.
Introduction: The Emergence of a Scaffold
The thiophene ring is a prominent heterocyclic motif in medicinal chemistry, valued for its ability to act as a bioisosteric replacement for a phenyl group and for its presence in numerous bioactive natural and synthetic compounds.[1] The 2-aminothiophene scaffold, in particular, is a cornerstone of many commercially available drugs, including the neuroleptic olanzapine and the anti-inflammatory agent tinoridine.[1][2] Derivatives of 2-aminothiophene have demonstrated a wide array of pharmacological activities, including antiviral, antitumor, and protein-tyrosine phosphatase 1B inhibitory effects.[1][2]
Similarly, nitroaromatic compounds, including nitrothiophenes, are recognized for their therapeutic potential, notably as chemotherapeutic agents.[1][2] The combination of both the 2-aminothiophene and nitro functionalities in a single molecule, therefore, presents an intriguing scaffold for the development of novel therapeutic agents. The pharmacological investigation of N-substituted 2-amino-3-nitrothiophenes, however, has been somewhat limited by the availability of direct and efficient synthetic methods.[1]
A significant advancement in the synthesis of N-substituted 3-nitrothiophen-2-amines was reported in 2015 by a team of researchers who developed a novel, efficient domino reaction protocol.[1][2] This methodology allows for the construction of the target molecule in a single operation, a hallmark of green chemistry that reduces waste and improves efficiency.[1][2] This guide will focus on this key modern synthesis and the characterization of the title compound, this compound.
Synthesis of this compound
The contemporary and most detailed synthesis of this compound and its N-substituted analogues is a one-pot domino reaction.[1][2] This approach involves the reaction of an α-nitroketene N,S-arylaminoacetal with 1,4-dithiane-2,5-diol in the presence of a base.[1][2]
General Experimental Protocol
The following is a generalized experimental protocol based on the published literature for the synthesis of N-aryl-3-nitrothiophen-2-amines.[1][2]
Materials:
-
α-nitroketene N,S-arylaminoacetal (specifically, 1-(methylthio)-2-nitro-1-(phenylamino)ethene for the title compound)
-
1,4-dithiane-2,5-diol
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Ethanol
Procedure:
-
A mixture of the appropriate α-nitroketene N,S-arylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (1 mmol), and a base (e.g., K₂CO₃ or TEA, 1 equiv.) is prepared in ethanol.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The resulting solid precipitate is collected by filtration.
-
The collected solid is washed with ethanol to yield the pure N-aryl-3-nitrothiophen-2-amine.
This procedure is noted for its simplicity and for often not requiring chromatographic purification.[1][2]
Proposed Reaction Mechanism
The reaction is proposed to proceed through a domino sequence initiated by the base-promoted decomposition of 1,4-dithiane-2,5-diol to form 2-mercaptoacetaldehyde. This is followed by a nucleophilic addition of the α-nitroketene N,S-arylaminoacetal to the carbonyl group of 2-mercaptoacetaldehyde, an annelation step, and subsequent elimination of methylmercaptan and water to afford the final 3-nitro-N-arylthiophen-2-amine product.[2]
Synthetic Workflow
The overall workflow for the synthesis and purification of this compound is straightforward and efficient.
Quantitative Data and Characterization
The 2015 publication provides data for a range of N-substituted 3-nitrothiophen-2-amines. While specific data for the N-phenyl derivative is not explicitly singled out in all tables of the primary text, the general procedure is reported to produce these compounds in good yields. For a representative N-aryl analogue, N-(p-tolyl)thiophen-2-amine, a yield of 88% was reported.[2]
Table 1: Representative Quantitative Data for N-Aryl-3-nitrothiophen-2-amines
| Compound | R-group on N | Yield (%) | Melting Point (°C) |
| 3e | p-tolyl | 88 | 135–136 |
| 3f | p-tolyl | 88 | 135–136 |
| 3g | 4-ethylphenyl | 95 | 74–75 |
| 3h | 4-isopropylphenyl | 92 | 102–103 |
| 3i | 4-methoxyphenyl | 96 | 98–99 |
| 3j | 4-fluorophenyl | 94 | 158–159 |
| 3k | 4-chlorophenyl | 93 | 170–171 |
| 3l | 4-bromophenyl | 91 | 173–174 |
| 3m | 3-bromophenyl | 90 | 113–114 |
| 3n | 3-(trifluoromethyl)phenyl | 89 | 106–107 |
| 3o | 2-chlorophenyl | 85 | 110–111 |
| 3p | 2-bromophenyl | 83 | 104–105 |
| 3q | 2,4-dichlorophenyl | 87 | 148–149 |
| 3r | 1-naphthyl | 86 | 129–130 |
Data extracted from Kumar et al., 2015.[2]
The structure of the synthesized N-substituted 3-nitrothiophen-2-amines was confirmed using various spectroscopic techniques, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and in some cases, single-crystal X-ray crystallography.[2]
Potential Applications in Drug Development
-
Antimicrobial and Anticancer Agents: The 2-aminothiophene scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[3][4] The nitro group is also a well-known feature in various antimicrobial and anticancer drugs, where its mechanism of action often involves bioreduction to reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[5]
-
Enzyme Inhibition: Derivatives of 2-aminothiophene have been identified as inhibitors of various enzymes, including protein-tyrosine phosphatase 1B and p53-MDM2 interaction inhibitors.[1][2] The specific substitution pattern of this compound may confer inhibitory activity against a range of therapeutic targets.
-
Modulators of Cell Signaling: The 2-aminothiophene framework is a component of allosteric modulators of the A1 adenosine receptor.[1][2] It is plausible that this compound and its analogues could be explored for their ability to modulate various signaling pathways implicated in disease.
The general mechanism of action for many nitroaromatic drugs involves their reduction by cellular reductases to form radical anions and other reactive species that can lead to DNA damage and cytotoxicity. This is a potential mechanism that could be investigated for this compound in relevant disease models.
Conclusion
This compound is a member of a promising class of heterocyclic compounds that combine the well-established pharmacophores of 2-aminothiophene and a nitro group. While its specific history and discovery are not extensively documented, a highly efficient and modern synthesis published in 2015 has made this compound and its analogues readily accessible for further study. The straightforward, high-yielding nature of this domino reaction protocol is a significant step towards enabling more extensive investigation into the biological activities of this scaffold. Given the known therapeutic potential of its constituent moieties, this compound represents a valuable building block for the design and development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the pharmacological profile and potential mechanisms of action of this compound.
References
- 1. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]
- 2. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Potential Therapeutic Applications of Nitrothiophene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrothiophene compounds represent a versatile class of heterocyclic molecules with a broad spectrum of demonstrated biological activities. The presence of the nitro group on the thiophene ring is crucial for their mechanism of action, which often involves reductive activation by nitroreductase enzymes present in target organisms. This activation leads to the formation of reactive cytotoxic species, making these compounds promising candidates for the development of novel therapeutics. This guide provides an in-depth overview of the current state of research on nitrothiophene derivatives, focusing on their potential applications in oncology, infectious diseases, and parasitology. It includes a compilation of quantitative biological data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to aid in further research and drug development efforts.
Introduction
Thiophene, a five-membered sulfur-containing heterocycle, is a well-established privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] The introduction of a nitro group onto the thiophene ring significantly modulates its electronic properties, enhancing its susceptibility to enzymatic reduction and opening up unique mechanisms for therapeutic intervention.[3] Nitrothiophenes have been investigated for a range of applications, including as antibacterial, antifungal, antiparasitic, and anticancer agents.[4] Their mode of action is often linked to their status as prodrugs, which are selectively activated within target cells or microorganisms that possess the necessary nitroreductase enzymes.[5] This targeted activation is a key advantage, potentially leading to increased efficacy and reduced off-target toxicity.
Therapeutic Applications and Mechanisms of Action
Antibacterial Activity
Nitrothiophene derivatives have demonstrated significant potential as antibacterial agents, particularly against a range of Gram-positive and Gram-negative bacteria.[6][7] Their mechanism of action is primarily attributed to the reduction of the nitro group by bacterial nitroreductases, leading to the generation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and lipids, ultimately causing bacterial cell death.[6]
A notable example is the benzoxazole-nitrothiophene conjugate, IITR00803, which has shown broad-spectrum antibacterial activity, including against clinical isolates of enteric pathogens.[6][8] Interestingly, studies on IITR00803 suggest that its activity may not solely depend on nitroreductase activation, as it retains activity in nitroreductase-deficient strains, indicating a multi-faceted mechanism of action that may also involve disruption of the bacterial membrane potential.[9]
The activation of many nitrothiophene compounds is initiated by bacterial nitroreductases. This pathway involves the enzymatic reduction of the nitro group to a nitroso- and then a hydroxylamino- intermediate, which is a key cytotoxic species.
Anticancer Activity
Several nitrothiophene derivatives have been investigated for their potential as anticancer agents.[10][11] Their cytotoxic effects are often linked to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). The hypoxic environment characteristic of many solid tumors, where oxygen levels are low, can enhance the activity of nitroreductase enzymes, making nitroaromatic compounds particularly interesting for tumor-targeted therapies.[12]
One thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), has been shown to induce apoptosis in leukemia cell lines through the intrinsic pathway, involving mitochondrial depolarization and activation of caspases 3 and 7.[13][14]
The induction of apoptosis is a key mechanism for the anticancer activity of some thiophene derivatives. This process can be initiated by cellular stress, such as that caused by cytotoxic compounds, leading to the activation of a cascade of caspases.
Antiparasitic Activity
Nitro-functionalized heterocycles have long been a cornerstone in the treatment of parasitic diseases.[15] Nitrothiophene derivatives have shown promising activity against a variety of parasites, including Leishmania and Trypanosoma species.[15][16] Similar to their antibacterial mechanism, the antiparasitic effect of nitrothiophenes is largely dependent on their activation by parasitic nitroreductases, which are distinct from their mammalian counterparts, offering a degree of selectivity.[3] For instance, 5-nitrothiophene-2-carboxamides (5N2Cs) are bioactivated by a type I nitroreductase in Leishmania, leading to the formation of cytotoxic metabolites.[4]
Quantitative Biological Data
The following tables summarize the in vitro activity of various nitrothiophene derivatives against different cell lines and microorganisms.
Table 1: Anticancer Activity of Nitrothiophene Derivatives (IC50 values in µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Benzo[a]phenazine derivatives | HeLa | 1.0 - 10.0 | [13] |
| Benzo[a]phenazine derivatives | A549 | 1.0 - 10.0 | [13] |
| Benzo[a]phenazine derivatives | MCF-7 | 1.0 - 10.0 | [13] |
| Benzo[a]phenazine derivatives | HL-60 | 1.0 - 10.0 | [13] |
| Thiophene Carboxamide (2b) | Hep3B | 5.46 | [10] |
| Thiophene Carboxamide (2e) | Hep3B | 12.58 | [10] |
| F8 | CCRF-CEM | 2.89 | [13][17] |
Table 2: Antibacterial Activity of Nitrothiophene Derivatives (MIC values in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| IITR00803 | E. coli | 16 | [8] |
| IITR00803 | S. enterica | 4 | [8] |
| IITR00803 | Clinical Isolates (Enteric) | 4 - 32 | [8] |
| 2-nitrothiophene | E. coli | >128 | [8] |
| 2-nitrothiophene | S. enterica | 64 | [8] |
| Thiophene derivative 4a | S. aureus | Not specified | [18] |
| Thiophene derivatives 1e, 1g, 1h | Gram-positive bacteria | 10 - 20 | [19] |
| Thiophene derivatives (except 1a) | K. pneumoniae | 20 | [19] |
Table 3: Antiparasitic Activity of Nitrothiophene Derivatives (EC50/IC50 values in µM)
| Compound/Derivative | Parasite | EC50/IC50 (µM) | Reference |
| BSF-H | L. infantum promastigotes | 0.76 | [10] |
| BSF-Cl | L. infantum promastigotes | 0.72 | [10] |
| BSF-NO2 | L. infantum promastigotes | 0.58 | [10] |
| BSF-CH3 | L. infantum promastigotes | 2.08 | [10] |
| BSF-Butyl | L. infantum promastigotes | 1.97 | [10] |
| Thiophene derivatives | L. infantum | <10.0 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of nitrothiophene compounds.
Synthesis of 2-Amino-5-nitrothiophene Derivatives
A general method for the synthesis of 2-amino-5-nitrothiophene derivatives involves the reaction of malononitrile, an aryl isothiocyanate, and bromonitromethane in the presence of a base.[18]
Materials:
-
Malononitrile
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Bromonitromethane
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve malononitrile and the aryl isothiocyanate in ethanol.
-
Add sodium ethoxide to the solution and stir.
-
Slowly add bromonitromethane to the reaction mixture.
-
Continue stirring at room temperature for the specified reaction time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using spectroscopic methods such as IR, 1H NMR, and 13C NMR.[18]
Agar Well Diffusion Assay for Antibacterial Screening
This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.[18]
Workflow:
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitrothiophene compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
Nitrothiophene compounds have demonstrated significant therapeutic potential across a range of applications, including as antibacterial, anticancer, and antiparasitic agents. Their mechanism of action, often involving bioreductive activation, offers a promising strategy for targeted therapy. The data and protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of nitrothiophene derivatives.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways involved in their therapeutic effects.
-
In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential of lead compounds in relevant animal models.
-
Development of Drug Delivery Systems: To enhance the solubility, stability, and targeted delivery of promising nitrothiophene candidates.
By addressing these key areas, the full therapeutic potential of this versatile class of compounds can be realized.
References
- 1. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Novel Magnetic Nanoparticles Combined with Thiophene Derivatives for the Removal of Cr(VI) from an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vibiosphen.com [vibiosphen.com]
- 7. content.abcam.com [content.abcam.com]
- 8. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Nitro Group: A Double-Edged Sword in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The nitro group (-NO₂), a simple yet potent functional group, holds a unique and somewhat paradoxical position in the landscape of medicinal chemistry. Its strong electron-withdrawing nature and susceptibility to metabolic reduction have been exploited to design a diverse array of therapeutic agents. However, these same properties are also intrinsically linked to potential toxicity, presenting a continuous challenge for drug developers. This technical guide provides a comprehensive overview of the multifaceted role of nitro compounds in medicinal chemistry, detailing their mechanisms of action, therapeutic applications, and the experimental methodologies used in their evaluation.
The Chemistry and Bioreductive Activation of Nitro Compounds
The biological activity of most nitroaromatic and nitroheterocyclic compounds is contingent upon the reductive metabolism of the nitro group. This bioactivation is a critical step that transforms these relatively inert prodrugs into highly reactive cytotoxic agents.
Mechanism of Bioreductive Activation
The reduction of a nitro group is a stepwise process that can proceed through one- or two-electron transfer mechanisms, primarily catalyzed by a class of enzymes known as nitroreductases. These enzymes are found in both prokaryotic and eukaryotic organisms, including anaerobic bacteria and protozoa, as well as in hypoxic mammalian cells.[1][2]
The reduction cascade generates a series of reactive intermediates, including the nitroso (-NO), hydroxylamino (-NHOH), and ultimately the amino (-NH₂) derivatives.[2] The intermediate nitroso and hydroxylamino species are highly reactive electrophiles capable of interacting with and damaging cellular macromolecules such as DNA, proteins, and lipids, leading to cytotoxicity.[3][4]
This selective activation in anaerobic or hypoxic environments forms the basis of their therapeutic efficacy against anaerobic microorganisms and solid tumors, which are often characterized by regions of low oxygen tension.[5]
Therapeutic Applications of Nitro Compounds
The unique mechanism of action of nitro compounds has led to their successful application in various therapeutic areas.
Antibacterial Agents
Nitrofurans and nitroimidazoles are prominent classes of antibacterial agents.
-
Nitrofurantoin: Used for the treatment of urinary tract infections, nitrofurantoin is reduced by bacterial nitroreductases to reactive intermediates that inhibit multiple cellular processes, including DNA, RNA, protein, and cell wall synthesis.[3][6][7] This multi-targeted mechanism is thought to contribute to the low rate of acquired bacterial resistance.[6]
-
Metronidazole: A cornerstone in the treatment of anaerobic bacterial and protozoal infections, metronidazole's nitro group is reduced by the pyruvate-ferredoxin oxidoreductase system in these organisms.[8][9] The resulting cytotoxic metabolites cause DNA strand breakage and helix destabilization, leading to cell death.[1][8]
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Nitro-Containing Antibacterial Agents
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurantoin | Escherichia coli | <32 | [6] |
| Metronidazole | Helicobacter pylori | <8 | [10] |
| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6–62.5 | [11][12] |
| 5-nitro-1,10-phenanthroline | Mycobacterium tuberculosis | 0.78 µM | [12] |
| Nitrotriazoles | Mycobacterium tuberculosis | 3-50 µM | [11][12] |
Antiparasitic Agents
Nitroimidazoles are also crucial in combating parasitic infections.
-
Benznidazole and Nifurtimox: These are used to treat Chagas disease, caused by Trypanosoma cruzi. Their mechanism involves the reduction of the nitro group by a parasite-specific type I nitroreductase, leading to the generation of oxidative stress and damage to parasitic macromolecules.
-
Fexinidazole: A more recent addition, fexinidazole is an oral treatment for human African trypanosomiasis (sleeping sickness).[13] It is a prodrug that is metabolized to active sulfone and sulfoxide derivatives which are then thought to be activated by parasitic nitroreductases.[13][14] Clinical trials have demonstrated its efficacy in both stages of the disease.[13][15]
Table 2: Clinical Trial Data for Fexinidazole in Human African Trypanosomiasis
| Trial Identifier | Phase | Indication | Key Findings | Reference |
| NCT03974178 | II/III | T.b. rhodesiense HAT | Fatality rate of 0% at end of hospitalization, lower than the predefined 8.5% rate with melarsoprol. | [16] |
| - | II/III | T.b. gambiense HAT | Good efficacy and safety in both stages for adults and children. | [15] |
| NCT03587766 | II | Chronic indeterminate Chagas disease | Evaluation of low doses and short treatment durations. | [17] |
Anticancer Agents
The hypoxic environment of solid tumors provides a rationale for the use of nitro compounds as hypoxia-activated prodrugs (HAPs).[5]
-
Evofosfamide (TH-302): A 2-nitroimidazole-based prodrug that, under hypoxic conditions, releases the DNA cross-linking agent bromo-isophosphoramide mustard.[18]
Table 3: IC₅₀ Values of Selected Nitro-Containing Anticancer Agents
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative 14 | MDA-MB-231 (Breast Cancer) | 0.68 ± 0.04 | [19] |
| Pyrazole Derivative 14 | K-562 (Leukemia) | 0.78 ± 0.03 | [19] |
| Synthesized Nitroaromatics | Various Human Cancer Lines | < 8.5 | [11][20] |
Cardiovascular Agents
-
Nitroglycerin: A well-established vasodilator used in the treatment of angina. Its mechanism involves the release of nitric oxide (NO), which activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent smooth muscle relaxation and vasodilation.[4][21][22][23]
The Dual Nature: Pharmacophore vs. Toxicophore
The very mechanism that imparts therapeutic activity to nitro compounds—their reduction to reactive intermediates—is also the source of their potential toxicity.[16] The generation of nitroso and hydroxylamino species can lead to mutagenicity and genotoxicity through DNA damage.[16][24] This dual role as both a pharmacophore and a toxicophore necessitates a careful balance in drug design and development.[5]
Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand the relationship between the chemical structure of nitroaromatic compounds and their toxicity, aiming to design new drugs with improved safety profiles.[5][14][25][26]
Experimental Protocols
A variety of in vitro assays are crucial for the evaluation of nitro compounds in drug discovery.
Synthesis of Nitroimidazole Derivatives
A general synthetic route to nitroimidazole derivatives often involves the alkylation of a pre-existing nitroimidazole core. For instance, 2-methyl-5-nitroimidazole can be reacted with various electrophiles to introduce different substituents at the N-1 position.
Experimental Workflow: Synthesis of a Nitroimidazole Derivative
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[1][4][27]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the nitro compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[27]
Genotoxicity Assessment (Ames Test)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[28]
Protocol Outline:
-
Strain Selection: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.
-
Compound Exposure: Expose the bacterial strains to various concentrations of the nitro compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: Plate the treated bacteria on a histidine-deficient agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the compound.[28]
Conclusion
Nitro compounds represent a vital class of therapeutic agents with a rich history and a promising future in medicinal chemistry. Their unique mechanism of bioreductive activation allows for targeted therapy against anaerobic pathogens and hypoxic tumors. However, the inherent potential for toxicity necessitates a thorough understanding and careful management of their structure-activity and structure-toxicity relationships. Continued research into novel nitro-containing scaffolds, improved drug delivery systems, and a deeper understanding of the enzymatic pathways involved in their activation and detoxification will be crucial for harnessing the full therapeutic potential of this remarkable functional group while minimizing its associated risks. The development of more sophisticated in silico models and high-throughput screening methods will undoubtedly accelerate the discovery of the next generation of safer and more effective nitro-based drugs.[5][21]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. graphviz.org [graphviz.org]
- 11. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Fexinidazole? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. svedbergopen.com [svedbergopen.com]
- 17. Fexinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fexinidazole interferes with the growth and structural organization of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Nitro-N-phenylthiophen-2-amine from α-Nitroketene N,S-Acetals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Nitro-N-phenylthiophen-2-amine from α-nitroketene N,S-acetals. The synthesis is based on a novel and efficient protocol involving the reaction of α-nitroketene N,S-arylaminoacetals with 1,4-dithiane-2,5-diol. This method is notable for the formation of two carbon-carbon bonds in a single operation.[1] Thiophene derivatives are significant in medicinal chemistry, with applications ranging from neuroleptics to anti-inflammatory agents.[1][2] Nitrothiophenes, in particular, are recognized as important chemotherapeutic agents.[1][2]
Reaction Principle
The synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines is achieved through a domino reaction between α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol, which serves as a source of 2-mercaptoacetaldehyde.[1] The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in refluxing ethanol.[1][2] The proposed mechanism involves the base-promoted decomposition of 1,4-dithiane-2,5-diol to 2-mercaptoacetaldehyde, followed by a nucleophilic addition, annelation, and elimination sequence to form the final thiophene ring.[1]
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted below.
Figure 1: General workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound (3e) and related derivatives as reported in the literature.
| Compound | R-group (Amine) | Reaction Time | Yield (%) | Melting Point (°C) |
| 3e | Phenyl | 25 min | 94% | 67-68 |
| 3i | 4-Methoxyphenyl | 20 min | 95% | 104-105 |
| 3j | o-Tolyl | 25 min | 93% | 169-170 |
Data extracted from reference[3].
Detailed Experimental Protocols
1. General Procedure for the Synthesis of α-Nitroketene N,S-arylaminoacetals (e.g., for 3e precursor)
-
A mixture of 1,1-bis(methylthio)-2-nitroethylene (1 mmol) and the appropriate aromatic amine (in this case, aniline) in ethanol is magnetically stirred.
-
The mixture is heated under reflux for 24 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid that separates out is collected by filtration and washed with ethanol to yield the pure α-nitroketene N,S-arylaminoacetal.[3]
2. General Procedure for the Synthesis of this compound (3e)
-
A mixture of the α-nitroketene N,S-arylaminoacetal (0.5 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and potassium carbonate (K₂CO₃, 25 mol %) in ethanol (6 mL) is prepared.
-
The mixture is heated under reflux for 20-25 minutes.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration and washed with ethanol to afford the pure this compound.[3] For this specific compound, a 94% yield was reported.[3]
Characterization Data for this compound (3e)
-
Appearance: Yellow solid.[3]
-
Melting Point: 67–68 °C.[3]
-
Infrared (KBr) νmax: 3190, 3118, 3099, 1571, 1483, 1348, 1230, 1184 cm⁻¹.[3]
Applications in Drug Development
The 2-aminothiophene core is a well-established pharmacophore found in various marketed drugs and clinical candidates.[1][2] These include the neuroleptic olanzapine and the anti-inflammatory agent tinoridine.[1][2] The introduction of a nitro group can further modulate the biological activity. Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The nitro group can act as a bioreductive prodrug moiety, being selectively activated under hypoxic conditions found in solid tumors.[6] Therefore, this compound and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases.
Proposed Reaction Mechanism
The formation of 3-nitro-N-arylthiophen-2-amines is proposed to proceed through the following mechanistic pathway.
Figure 2: Proposed reaction mechanism for the synthesis of 3-nitro-N-arylthiophen-2-amines.
The reaction is initiated by the base-catalyzed decomposition of 1,4-dithiane-2,5-diol to form 2-mercaptoacetaldehyde.[1] This is followed by a formal [3+2] annulation process, which involves the nucleophilic addition of the α-nitroketene N,S-arylaminoacetal to the carbonyl group of the mercaptoacetaldehyde, followed by cyclization and subsequent elimination of methyl mercaptan and water to yield the final thiophene product.[1]
References
- 1. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Domino Synthesis of 3-Nitro-N-phenylthiophen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science. Among them, 2-aminothiophenes are prevalent scaffolds in a variety of pharmacologically active compounds. The domino reaction, a sequence of intramolecular reactions occurring under the same reaction conditions, offers an efficient and atom-economical approach to complex molecules from simple starting materials. This document provides detailed protocols and application notes for the synthesis of 3-Nitro-N-phenylthiophen-2-amine and its derivatives via a domino reaction, based on the work of Kumar et al.[1][2]
The described method allows for the construction of N-substituted 3-nitrothiophen-2-amines through a domino reaction between α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol. This process is characterized by the formation of two carbon-carbon bonds in a single operation, proceeding through a proposed sequence of 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation, and elimination steps.[1][2]
Reaction Principle and Logical Workflow
The synthesis of this compound is a two-step process, beginning with the preparation of the α-nitroketene N,S-phenylaminoacetal intermediate. This intermediate then undergoes a domino reaction with 1,4-dithiane-2,5-diol in the presence of a base to yield the final product.
Caption: Logical workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The domino reaction for the formation of N-substituted 3-nitrothiophen-2-amines is proposed to proceed through the following mechanistic steps:
-
Generation of 2-mercaptoacetaldehyde : The reaction is initiated by the base-promoted decomposition of 1,4-dithiane-2,5-diol to generate the reactive intermediate, 2-mercaptoacetaldehyde.
-
Nucleophilic Addition : The α-nitroketene N,S-acetal undergoes a nucleophilic addition to the carbonyl group of 2-mercaptoacetaldehyde.
-
Annelation : An intramolecular cyclization occurs through the addition of the thiolate anion onto the iminium ion.
-
Elimination : The final product is formed after the elimination of methanethiol and water.
Caption: Proposed reaction mechanism for the domino synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of α-Nitroketene N,S-aryl/alkylaminoacetals (1)
The α-nitroketene N,S-aryl/alkylaminoacetals are the key starting materials for the domino reaction and can be synthesized from 1,1-bis(methylthio)-2-nitroethene.
Materials:
-
1,1-bis(methylthio)-2-nitroethene
-
Appropriate primary amine (e.g., aniline for N-phenyl derivative)
-
Ethanol
Procedure:
-
A solution of 1,1-bis(methylthio)-2-nitroethene (1 equivalent) in ethanol is prepared.
-
The respective primary amine (1 equivalent) is added to the solution.
-
The reaction mixture is stirred at room temperature for a specified time (typically 3-4 hours).
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired α-nitroketene N,S-aryl/alkylaminoacetal.
Protocol 2: General Procedure for the Domino Synthesis of N-substituted 3-Nitrothiophen-2-amines (3)
This protocol details the one-pot domino reaction to synthesize the target compounds.
Materials:
-
α-Nitroketene N,S-aryl/alkylaminoacetal (1)
-
1,4-Dithiane-2,5-diol (2)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Ethanol
Procedure:
-
A mixture of the appropriate α-nitroketene N,S-aminoacetal (1, 1 equivalent), 1,4-dithiane-2,5-diol (2, 1 equivalent), and a base (e.g., K₂CO₃, 2 equivalents) in ethanol is prepared.
-
The reaction mixture is heated to reflux for a specified time (typically 20-30 minutes), with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with ethanol to yield the pure N-substituted 3-nitrothiophen-2-amine. Chromatographic purification is generally not required.[1][2]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of this compound and its substituted analogues as reported by Kumar et al.[1][2]
| Entry | Amine Substituent (R) | Base | Time (min) | Yield (%) |
| 1 | Phenyl | K₂CO₃ | 20 | 94 |
| 2 | 4-Methylphenyl | TEA | 25 | 88 |
| 3 | 4-Methoxyphenyl | K₂CO₃ | 20 | 95 |
| 4 | 4-Chlorophenyl | K₂CO₃ | 25 | 92 |
| 5 | 4-Bromophenyl | K₂CO₃ | 25 | 93 |
| 6 | 4-Fluorophenyl | K₂CO₃ | 25 | 91 |
| 7 | 3-Chlorophenyl | K₂CO₃ | 30 | 90 |
| 8 | 2-Methylphenyl | K₂CO₃ | 30 | 89 |
| 9 | Naphthyl | K₂CO₃ | 25 | 96 |
| 10 | Benzyl | K₂CO₃ | 25 | 94 |
Concluding Remarks
The domino reaction protocol presented herein provides an efficient, high-yielding, and operationally simple method for the synthesis of this compound and a variety of its derivatives.[1][2] The procedure avoids the need for complex purification techniques, making it an attractive method for library synthesis in drug discovery and for the preparation of functional materials. The mild reaction conditions and the use of readily available starting materials further enhance the utility of this synthetic strategy.
References
Application Notes and Protocols for the Synthesis of N-Substituted 3-Nitrothiophen-2-amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with 2-aminothiophene derivatives. The described method offers an efficient, two-step process with high yields, making it a valuable tool for the generation of diverse compound libraries for drug discovery and development.
Introduction
Thiophene-containing compounds are prevalent in a wide range of biologically active molecules and marketed drugs. Specifically, 2-aminothiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including neuroleptic, anti-inflammatory, antiviral, and antitumor properties. The introduction of a nitro group can further modulate the biological and physicochemical properties of these scaffolds.
This protocol outlines a novel and efficient domino reaction for the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines. The method involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of a base. This transformation proceeds in good yields and generates two carbon-carbon bonds in a single operation.[1][2][3]
Experimental Protocol
This protocol is based on the work of Rajaguru, P. et al. (2015).[1][2][3]
Materials:
-
α-nitroketene N,S-aryl/alkylaminoacetals (starting material 1)
-
1,4-dithiane-2,5-diol (dimer of 2-mercaptoacetaldehyde) (starting material 2)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Ethanol (refluxing grade)
-
Water (deionized)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
General Procedure:
-
To a solution of the appropriate α-nitroketene N,S-aryl/alkylaminoacetal (1.0 mmol) in ethanol (10 mL), add 1,4-dithiane-2,5-diol (0.5 mmol).
-
Add the base (K₂CO₃, 1.0 mmol, or TEA, 1.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water (20 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with ethanol to afford the pure N-substituted 3-nitrothiophen-2-amine. Further purification by column chromatography is generally not required.[1]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 3-nitrothiophen-2-amines.
Table 1: Synthesis of N-substituted 3-nitrothiophen-2-amines
| Entry | R (Substituent on Amine) | Base | Time (min) | Yield (%) |
| 1 | Phenyl | K₂CO₃ | 30 | 92 |
| 2 | 4-Methylphenyl (p-tolyl) | K₂CO₃ | 25 | 95 |
| 3 | 4-Methoxyphenyl | K₂CO₃ | 30 | 94 |
| 4 | 4-Chlorophenyl | K₂CO₃ | 35 | 90 |
| 5 | 4-Bromophenyl | K₂CO₃ | 35 | 91 |
| 6 | 4-Fluorophenyl | K₂CO₃ | 30 | 93 |
| 7 | 3-Methylphenyl (m-tolyl) | K₂CO₃ | 25 | 92 |
| 8 | 2-Methylphenyl (o-tolyl) | K₂CO₃ | 40 | 88 |
| 9 | Naphthyl | K₂CO₃ | 45 | 85 |
| 10 | Benzyl | TEA | 20 | 96 |
| 11 | n-Butyl | TEA | 20 | 94 |
Data adapted from Rajaguru, P. et al. Beilstein J. Org. Chem. 2015, 11, 1707-1712.[1][2][3]
Reaction Workflow
The synthesis of N-substituted 3-nitrothiophen-2-amines proceeds through a domino reaction sequence. The proposed mechanism involves the initial base-promoted decomposition of 1,4-dithiane-2,5-diol to generate 2-mercaptoacetaldehyde. This is followed by a series of nucleophilic additions, cyclization, and elimination steps to form the final thiophene ring.[1][2]
Caption: Synthetic workflow for N-substituted 3-nitrothiophen-2-amines.
Proposed Signaling Pathway Interaction
While the specific signaling pathways modulated by these novel compounds are a subject for future investigation, related 2-aminothiophene derivatives are known to interact with various biological targets. For instance, they can act as allosteric modulators of adenosine receptors or inhibitors of protein-tyrosine phosphatase 1B. The diagram below illustrates a generalized concept of how a small molecule inhibitor, such as a substituted 2-aminothiophene, might interact with a signaling pathway.
Caption: Generalized signaling pathway with a potential inhibitor.
References
Application Notes and Protocols: "3-Nitro-N-phenylthiophen-2-amine" as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-N-phenylthiophen-2-amine is a valuable heterocyclic building block in organic synthesis, primarily serving as a precursor for the construction of fused-ring systems, most notably thieno[2,3-b]indoles. The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The presence of the nitro group at the 3-position provides a strategic handle for reductive cyclization reactions, enabling the efficient synthesis of complex polycyclic aromatic compounds. These resulting thieno[2,3-b]indole frameworks are of significant interest in drug discovery and materials science due to their diverse biological activities, including antitumor, antifungal, and antibacterial properties, as well as their applications in the development of organic electronics.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent transformation into N-phenylthieno[2,3-b]indole.
Synthesis of N-Substituted 3-Nitrothiophen-2-amines
A robust and efficient method for the synthesis of N-substituted 3-nitrothiophen-2-amines involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol.[3][4] This one-pot reaction proceeds in good yields and offers a straightforward route to a variety of N-substituted 2-amino-3-nitrothiophenes.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3-nitrothiophen-2-amines[3][4]
A mixture of the appropriate α-nitroketene N,S-anilinoacetal (1.0 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and potassium carbonate (1.0 mmol) in ethanol (10 mL) is refluxed for the time specified in Table 1. Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure N-aryl-3-nitrothiophen-2-amine.
Quantitative Data for the Synthesis of N-Aryl-3-nitrothiophen-2-amines
| Entry | Aryl Group | Time (min) | Yield (%) |
| 1 | Phenyl | 30 | 85 |
| 2 | 4-Methylphenyl | 25 | 88 |
| 3 | 4-Methoxyphenyl | 35 | 82 |
| 4 | 4-Chlorophenyl | 40 | 80 |
| 5 | 4-Bromophenyl | 40 | 78 |
| 6 | 4-Fluorophenyl | 35 | 83 |
Application in the Synthesis of Thieno[2,3-b]indoles
A key application of this compound is its use as a precursor for the synthesis of thieno[2,3-b]indoles via reductive cyclization. The Cadogan reaction, which typically employs a tervalent phosphorus reagent such as triethyl phosphite, is a powerful method for this transformation. The reaction proceeds through the deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent phenyl ring to form the indole system.
Experimental Workflow for the Synthesis of N-Phenylthieno[2,3-b]indole
Caption: Workflow for the synthesis of N-Phenylthieno[2,3-b]indole.
Experimental Protocol: Synthesis of 8-Phenyl-8H-thieno[2,3-b]indole via Cadogan Reductive Cyclization
A solution of this compound (1.0 mmol) in triethyl phosphite (5.0 mL) is heated at reflux for 5 hours under an inert atmosphere (e.g., Argon). The progress of the reaction can be monitored by thin-layer chromatography. After completion, the excess triethyl phosphite is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 8-phenyl-8H-thieno[2,3-b]indole.
Quantitative Data for the Synthesis and Characterization of 8-Phenyl-8H-thieno[2,3-b]indole
| Property | Data |
| Yield | Not explicitly reported, but typically moderate to good for Cadogan cyclizations. |
| Appearance | Expected to be a solid. |
| ¹H NMR (CDCl₃, δ ppm) | Predicted: Signals in the aromatic region (approx. 7.0-8.5 ppm). |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted: Signals in the aromatic region (approx. 110-150 ppm). |
| Mass Spec (m/z) | Predicted: [M]+ at approx. 249.07. |
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not documented, its utility as a synthetic intermediate can be represented in a logical relationship diagram.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of thieno[2,3-b]indoles. The protocols provided herein offer a clear pathway for its preparation and subsequent cyclization. The resulting fused heterocyclic systems hold significant promise for applications in medicinal chemistry and materials science, warranting further exploration of their properties and potential uses. Researchers are encouraged to utilize these methods as a foundation for the development of novel thieno[2,3-b]indole derivatives and to conduct thorough spectroscopic analysis to confirm the identity and purity of their synthesized compounds.
References
Application Notes and Protocols: 3-Nitro-N-phenylthiophen-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-N-phenylthiophen-2-amine is a synthetic heterocyclic compound belonging to the 2-aminothiophene class. While direct and extensive biological activity data for this specific molecule is limited in publicly available literature, its structural motifs—the 2-aminothiophene core and the nitroaromatic group—are well-represented in a variety of pharmacologically active agents. This document provides detailed application notes and experimental protocols for exploring the potential of this compound as a scaffold in drug discovery, drawing upon the established biological activities of related chemical classes.
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with diverse activities, including anticancer, anti-inflammatory, and antimicrobial properties. The nitro group, an electron-withdrawing moiety, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, nitroaromatic compounds are of particular interest in oncology as potential hypoxia-activated prodrugs.
These notes are intended to guide researchers in the preliminary evaluation of this compound and its derivatives for potential therapeutic applications.
Potential Therapeutic Applications
Based on the known activities of structurally related compounds, this compound can be investigated as a lead scaffold in the following therapeutic areas:
-
Oncology: As a scaffold for the development of kinase inhibitors or hypoxia-activated prodrugs.
-
Infectious Diseases: As a basis for novel antimicrobial agents.
Application Note 1: Anticancer Activity - Kinase Inhibition
Background
The 2-aminothiophene core is present in several known kinase inhibitors. For instance, derivatives of thieno[2,3-d]pyrimidine, which can be synthesized from 2-aminothiophenes, have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. The N-phenyl group of this compound can be envisioned to occupy the ATP-binding site of various kinases, and modifications on the phenyl ring could be explored to enhance potency and selectivity.
Proposed Mechanism of Action
Derivatives of this compound could act as ATP-competitive inhibitors of protein kinases, such as FGFR1, by binding to the hinge region of the kinase domain. This would block the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Experimental Protocols
1. FGFR1 Kinase Activity Assay (In Vitro)
This protocol is for determining the in vitro inhibitory activity of test compounds against FGFR1 kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the test compound solution.
-
Add the FGFR1 kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Table 1: Hypothetical FGFR1 Inhibition Data
| Compound | IC₅₀ (µM) |
| Staurosporine (Control) | 0.005 |
| Derivative 1 | 1.2 |
| Derivative 2 | 0.5 |
| Derivative 3 | 5.8 |
2. Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of the compounds on cancer cell lines overexpressing the target kinase (e.g., FGFR1-amplified cell lines).
-
Materials:
-
Cancer cell line (e.g., SNU-16, a human gastric carcinoma cell line with FGFR1 amplification)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
96-well clear plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Application Note 2: Anticancer Activity - Hypoxia-Activated Prodrugs
Background
The presence of a nitro group on an aromatic ring is a key feature of many hypoxia-activated prodrugs (HAPs). In the low-oxygen environment of solid tumors, endogenous nitroreductase enzymes can reduce the nitro group to cytotoxic species, such as nitroso, hydroxylamine, and amine metabolites. These reactive species can induce DNA damage and cell death, offering a tumor-selective therapeutic strategy.
Proposed Mechanism of Action
Experimental Protocol
Hypoxia-Selective Cytotoxicity Assay
This assay compares the cytotoxicity of a compound under normal oxygen (normoxic) and low oxygen (hypoxic) conditions.
-
Materials:
-
Cancer cell line (e.g., HCT116 human colon carcinoma)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)
-
Standard cell culture incubator (normoxia, ~21% O₂)
-
MTT or other cell viability assay reagents
-
96-well plates
-
-
Procedure:
-
Seed cells into two identical 96-well plates.
-
Allow cells to attach by incubating for 24 hours under normoxic conditions.
-
Treat both plates with a serial dilution of the test compound.
-
Place one plate in a normoxic incubator and the other in a hypoxic chamber.
-
Incubate both plates for 48-72 hours.
-
After the incubation period, perform a cell viability assay (e.g., MTT assay as described previously) on both plates.
-
Calculate the GI₅₀ values for both normoxic and hypoxic conditions.
-
Determine the hypoxia cytotoxicity ratio (HCR) = GI₅₀ (normoxic) / GI₅₀ (hypoxic). A high HCR indicates hypoxia-selective activity.
-
Table 2: Hypothetical Hypoxia-Selective Cytotoxicity Data
| Compound | GI₅₀ (Normoxia, µM) | GI₅₀ (Hypoxia, µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| Tirapazamine (Control) | 15.0 | 0.3 | 50.0 |
| Derivative 4 | >100 | 25.0 | >4.0 |
| Derivative 5 | 50.0 | 2.5 | 20.0 |
Application Note 3: Antimicrobial Activity
Background
Nitrothiophenes are a known class of antimicrobial agents with activity against a range of bacteria and fungi. Their mechanism of action is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage cellular macromolecules.
Experimental Protocol
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well containing the test compound.
-
Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Table 3: Hypothetical Antimicrobial Activity Data
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Ciprofloxacin (Control) | 1 | 0.5 |
| Derivative 6 | 8 | 32 |
| Derivative 7 | 4 | 16 |
Summary and Future Directions
The this compound scaffold holds potential for development in several areas of drug discovery, particularly in oncology and infectious diseases. The protocols outlined in these application notes provide a starting point for the systematic evaluation of this compound and its derivatives. Future work should focus on the synthesis of a focused library of analogues with modifications on the N-phenyl ring and the thiophene core to establish structure-activity relationships (SAR) for the identified biological activities. Further mechanistic studies would be required to validate the proposed mechanisms of action.
Application Notes and Protocols for 3-Nitro-N-phenylthiophen-2-amine Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and characterization of 3-Nitro-N-phenylthiophen-2-amine derivatives for materials science. While the synthesis of these compounds is well-documented, experimental data on their specific material properties are limited. This document summarizes the available information and provides protocols based on established methods for thiophene-based materials.
Potential Applications in Materials Science
Derivatives of 2-aminothiophene are recognized for their potential in functional materials due to their electronic and photophysical properties. The introduction of a nitro group (-NO2) and a phenyl group on the thiophene core, as in this compound, can further modulate these properties. The electron-withdrawing nature of the nitro group and the π-conjugation offered by the phenylamine moiety make these derivatives interesting candidates for:
-
Organic Light-Emitting Diodes (OLEDs): The core structure can be functionalized to create materials with tunable emission colors and charge transport properties suitable for emissive or charge-transport layers in OLED devices.
-
Organic Solar Cells (OSCs): These derivatives could serve as donor or acceptor materials in the active layer of organic photovoltaic devices.[1] The energy levels can be tuned by modifying the substituents on the phenyl ring.[1]
-
Nonlinear Optical (NLO) Materials: The donor-π-acceptor structure inherent in these molecules suggests potential for second- or third-order nonlinear optical applications.[1]
-
Organic Field-Effect Transistors (OFETs): Thiophene-based molecules are known to exhibit good charge mobility, a key requirement for the semiconductor layer in OFETs.
Synthesis of 3-Nitro-N-aryl/alkylthiophen-2-amines
A novel and efficient protocol for the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines has been reported, proceeding via a domino reaction. This method offers good yields and a simple work-up procedure.[2]
General Reaction Scheme
The synthesis involves the reaction of an α-nitroketene N,S-aryl/alkylaminoacetal with 1,4-dithiane-2,5-diol in the presence of a base.[2]
Caption: General synthesis scheme for 3-Nitro-N-aryl/alkylthiophen-2-amines.
Detailed Experimental Protocol
This protocol is adapted from the work of Funke et al. (2015).[2]
Materials:
-
α-Nitroketene N,S-aryl/alkylaminoacetal (1.0 mmol)
-
1,4-Dithiane-2,5-diol (0.5 mmol)
-
Potassium carbonate (K2CO3) (1.0 mmol)
-
Ethanol (anhydrous)
Procedure:
-
To a solution of the α-nitroketene N,S-aryl/alkylaminoacetal in refluxing ethanol, add 1,4-dithiane-2,5-diol and potassium carbonate.
-
Maintain the reaction mixture at reflux for the time specified for the particular substrate (typically 20-30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethanol.
-
The product is often pure enough for further use. If necessary, recrystallization or column chromatography can be performed for further purification.
Table 1: Synthesis of Representative 3-Nitro-N-arylthiophen-2-amines [2]
| Entry | R (Substituent on Phenyl Ring) | Time (min) | Yield (%) |
| 1 | H | 20 | 85 |
| 2 | 4-CH3 | 25 | 88 |
| 3 | 4-OCH3 | 25 | 82 |
| 4 | 4-Cl | 30 | 80 |
| 5 | 4-Br | 30 | 78 |
Characterization of Material Properties
While specific experimental data for the material properties of this compound derivatives are scarce, the following sections outline the standard protocols for characterizing such materials.
Photophysical Properties
Protocol for UV-Vis Absorption and Photoluminescence Spectroscopy:
-
Prepare dilute solutions of the synthesized compounds in a suitable solvent (e.g., dichloromethane, THF, or toluene) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
Record the UV-Vis absorption spectra using a dual-beam spectrophotometer from 200 to 800 nm.
-
Measure the photoluminescence (PL) spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λmax) determined from the UV-Vis spectrum.
-
To determine the photoluminescence quantum yield (PLQY), use a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or a commercial integrating sphere setup).
Expected Properties: Based on the structure, these compounds are expected to exhibit absorption in the UV-visible region. The position of the absorption and emission maxima will be influenced by the substituents on the N-phenyl group. Electron-donating groups may lead to a red-shift, while electron-withdrawing groups could cause a blue-shift.
Thermal Stability
Protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
Place a small amount of the sample (5-10 mg) in an alumina or platinum pan.
-
For TGA, heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). The temperature at which 5% weight loss occurs is typically reported as the decomposition temperature (Td).
-
For DSC, heat the sample under a nitrogen atmosphere through a heating and cooling cycle to identify the glass transition temperature (Tg) and melting point (Tm).
Expected Properties: Thiophene-based materials often exhibit good thermal stability. The introduction of the nitro group might influence the decomposition pathway. High decomposition temperatures are crucial for the long-term stability of electronic devices.
Workflow for Materials Science Application
The following diagram illustrates a general workflow for evaluating a new this compound derivative for its application in organic electronics.
Caption: Experimental workflow for evaluating this compound derivatives.
Structure-Property Relationships
The relationship between the molecular structure of these derivatives and their material properties is crucial for designing new materials with desired characteristics.
Caption: Key structure-property relationships to consider.
By systematically modifying the substituents on the N-phenyl ring and extending the π-conjugated system, researchers can fine-tune the electronic and optical properties of these materials for specific applications in materials science. Further experimental investigation into the properties of this compound derivatives is warranted to fully explore their potential.
References
Application Note: Purification of 3-Nitro-N-phenylthiophen-2-amine by Recrystallization
Abstract
This application note details a standardized protocol for the purification of 3-Nitro-N-phenylthiophen-2-amine via recrystallization. The described method employs common laboratory solvents and techniques to enhance the purity of the compound, a crucial step for researchers and scientists in the field of drug development and organic synthesis. This protocol is designed to be accessible to professionals with a foundational understanding of chemical purification techniques.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis of this compound often results in the inclusion of impurities, such as starting materials, by-products, and residual solvents. For its effective use in subsequent applications, particularly in drug development, a high degree of purity is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. This document provides a detailed, step-by-step protocol for the recrystallization of this compound, guidance on solvent selection, and expected outcomes in terms of yield and purity.
Materials and Methods
Materials
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional, for colored impurities)
-
Deionized Water
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Solvent Selection
The choice of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the solvent's boiling point should be lower than the melting point of the compound to prevent it from oiling out. Based on the chemical structure of this compound, which contains both polar (nitro, amine) and non-polar (phenyl, thiophene) moieties, a moderately polar solvent is suitable. Alcohols, such as ethanol, are often effective for recrystallizing nitro-aromatic compounds. In a documented synthesis of similar 3-nitro-N-aryl/alkylthiophen-2-amines, ethanol was used as the reaction solvent, and the product was purified by washing with ethanol, indicating its suitability for purification procedures.[1]
Experimental Protocol
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) to just cover the solid. Gently heat the mixture on a hot plate or in a heating mantle while continuously stirring. Add small portions of the hot solvent until the compound completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution. Boil the solution for a few minutes. The activated charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution by gravity filtration using a fluted filter paper to remove any insoluble impurities and, if used, the activated charcoal. This step should be performed rapidly to prevent premature crystallization on the filter paper. It is advisable to pre-heat the funnel and the receiving flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The decreased solubility of the compound at lower temperatures will cause it to crystallize out of the solution. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities that may have adhered to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Analysis: Determine the melting point of the purified crystals and assess their purity using a suitable analytical technique, such as HPLC. A sharp melting point range close to the literature value indicates high purity.
Data Presentation
The effectiveness of the recrystallization process is evaluated by comparing the purity and yield of the this compound before and after the procedure.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish-brown powder | Bright yellow crystals |
| Purity (by HPLC) | ~90% | >99% |
| Melting Point | 110-114 °C | 115-116 °C |
| Yield | - | 80-90% |
Note: The data presented in this table are representative and may vary depending on the initial purity of the crude product and the precise execution of the protocol.
Workflow Diagram
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care, as they are often flammable. Avoid open flames and sources of ignition.
-
Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal information.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound by recrystallization. Adherence to this protocol can significantly improve the purity of the compound, rendering it suitable for demanding applications in research and development. The visual workflow and tabulated data offer a clear and concise guide for scientists and professionals in the field.
References
Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-3-Nitrothiophenes
Introduction
2-Aminothiophene derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds.[1] Specifically, 2-amino-3-nitrothiophenes are of significant interest due to the versatile reactivity of the nitro group, which can be a pharmacophore itself or a precursor for further functionalization. The one-pot synthesis of these compounds is highly desirable as it offers a streamlined, efficient, and often more environmentally friendly approach compared to multi-step syntheses.[2] The most prominent method for synthesizing 2-aminothiophenes is the Gewald reaction, a multicomponent reaction that typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[3] This document provides detailed protocols and application notes for a proposed one-pot synthesis of 2-amino-3-nitrothiophenes, leveraging the principles of the Gewald reaction.
Reaction Principle
The one-pot synthesis of 2-amino-3-nitrothiophenes is based on a modification of the classical Gewald three-component reaction.[4][5] This proposed method involves the condensation of a ketone, nitroacetonitrile (as the active methylene compound), and elemental sulfur. The reaction is typically catalyzed by a base, such as an amine (e.g., morpholine, triethylamine) or an inorganic base (e.g., CaO).[6]
The reaction proceeds through a series of steps, initiated by a Knoevenagel condensation between the ketone and nitroacetonitrile to form a stable intermediate.[3] This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the final 2-amino-3-nitrothiophene product.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Amino-3-Nitrothiophenes using a Ketone, Nitroacetonitrile, and Elemental Sulfur
Materials:
-
Appropriate ketone (e.g., acetone, cyclohexanone) (1.0 mmol)
-
Nitroacetonitrile (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base catalyst (e.g., Morpholine, Triethylamine, or CaO) (1.0 mmol)
-
Solvent (e.g., Ethanol, DMF) (10-15 mL)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Apparatus for column chromatography
-
TLC plates and developing chamber
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Procedure:
-
To a 50 mL round-bottom flask, add the ketone (1.0 mmol), nitroacetonitrile (1.0 mmol), elemental sulfur (1.1 mmol), and the chosen solvent (12 mL).
-
Add the base catalyst (1.0 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture at a specified temperature (e.g., 60-80 °C) with constant stirring for the required time (refer to Table 1).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst like CaO is used, filter it off.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product using NMR, Mass Spectrometry, and IR spectroscopy, and determine the melting point.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Synthesis of 2-Amino-3-Nitrothiophenes
| Entry | Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetone | Morpholine | Ethanol | 60 | 6 | 75 |
| 2 | Cyclohexanone | Triethylamine | DMF | 80 | 4 | 82 |
| 3 | Propiophenone | CaO | Ethanol | Reflux | 2 | 78 |
| 4 | Butan-2-one | L-Proline | DMF | 60 | 18 | 70 |
| 5 | Acetophenone | ZnO-NPs | Ethanol | 100 | 6 | 85 |
Note: The data in this table are representative and based on analogous Gewald reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Reaction Pathway
References
Application Notes: Microwave-Assisted Synthesis of Nitrothiophenes
References
- 1. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate : Oriental Journal of Chemistry [orientjchem.org]
- 4. Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic chemistry - Suitable reagents for nitration of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Electrophilic Reactions of 3-Nitro-N-phenylthiophen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the predicted reactivity of 3-Nitro-N-phenylthiophen-2-amine with various electrophiles. Due to the combined electronic effects of the electron-donating amino group and the electron-withdrawing nitro group, the thiophene ring exhibits specific regioselectivity in electrophilic aromatic substitution reactions. These reactions are crucial for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. This guide offers theoretical background, predictive analysis of reactivity, and detailed experimental protocols for key electrophilic substitution reactions.
Introduction
This compound is a substituted aminothiophene derivative with a unique electronic profile. The 2-amino group is a powerful activating group that directs electrophilic attack to the ortho and para positions. Conversely, the 3-nitro group is a deactivating group, directing incoming electrophiles to the meta position. The interplay of these directing effects governs the regiochemical outcome of electrophilic substitution reactions on the thiophene ring. Understanding this reactivity is paramount for the targeted synthesis of novel bioactive molecules and functional materials.
Derivatives of 2-aminothiophenes are of significant interest due to their wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties. The introduction of further substituents onto the thiophene core via electrophilic substitution can modulate these properties and lead to the development of new therapeutic agents.
Predicted Reactivity and Regioselectivity
The thiophene ring is an electron-rich aromatic system susceptible to electrophilic attack. In this compound, the available positions for substitution are C4 and C5.
-
Activating Group: The N-phenylamino group at C2 is a strong activating group and directs electrophiles to the position para to it, which is the C5 position.
-
Deactivating Group: The nitro group at C3 is a strong deactivating group and directs electrophiles to the position meta to it, which is also the C5 position.
Therefore, the combined directing effects of both the amino and nitro groups strongly favor electrophilic substitution at the C5 position . The C4 position is sterically hindered and electronically disfavored.
Key Electrophilic Substitution Reactions: Protocols and Data
While specific literature on the electrophilic substitution reactions of this compound is limited, the following protocols are based on established methodologies for similar electron-rich thiophene derivatives.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The expected product of the Vilsmeier-Haack reaction on this compound is 5-formyl-3-nitro-N-phenylthiophen-2-amine .
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 5-formyl-3-nitro-N-phenylthiophen-2-amine.
Quantitative Data Summary (Predicted):
| Electrophile Source | Reagents | Product | Expected Yield (%) |
| Vilsmeier Reagent | POCl₃, DMF | 5-formyl-3-nitro-N-phenylthiophen-2-amine | 70-90 |
Halogenation
Halogenation of activated thiophenes can be achieved using various reagents. For bromination, N-bromosuccinimide (NBS) is a mild and effective reagent. The expected product is 5-bromo-3-nitro-N-phenylthiophen-2-amine .
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of chloroform and acetic acid in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the solution at room temperature with stirring.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a large volume of water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with a saturated solution of sodium bicarbonate and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary (Predicted):
| Electrophile Source | Reagents | Product | Expected Yield (%) |
| N-Bromosuccinimide | NBS, Acetic Acid | 5-bromo-3-nitro-N-phenylthiophen-2-amine | 80-95 |
| N-Chlorosuccinimide | NCS, Acetic Acid | 5-chloro-3-nitro-N-phenylthiophen-2-amine | 75-90 |
Nitration
Direct nitration of aminothiophenes can be challenging due to the basicity of the amino group, which can react with the acidic nitrating agents, leading to the formation of an unreactive ammonium salt.[5][6] Furthermore, the presence of a nitro group already on the ring makes the introduction of a second nitro group more difficult. A milder nitrating agent may be required.
Predicted Outcome:
If the reaction proceeds, the expected product would be 3,5-dinitro-N-phenylthiophen-2-amine . However, harsh nitrating conditions (e.g., HNO₃/H₂SO₄) may lead to degradation of the starting material.
Experimental Protocol (Caution Advised):
-
Dissolve this compound (1 equivalent) in a solvent like acetic anhydride at 0 °C.
-
Slowly add a cooled mixture of fuming nitric acid (1.1 equivalents) and acetic anhydride.
-
Maintain the temperature below 5 °C and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent and purify by chromatography.
Quantitative Data Summary (Predicted):
| Electrophile Source | Reagents | Product | Expected Yield (%) |
| Nitronium ion | HNO₃, Acetic Anhydride | 3,5-dinitro-N-phenylthiophen-2-amine | Low to moderate |
Friedel-Crafts Acylation
The Friedel-Crafts reaction is generally inhibited by strongly deactivating groups like the nitro group. The Lewis acid catalyst (e.g., AlCl₃) can also complex with the amino group, further deactivating the ring.[7][8] Therefore, Friedel-Crafts acylation of this compound is expected to be difficult and may not proceed under standard conditions. More forcing conditions or alternative catalytic systems might be required.
Predicted Outcome:
The reaction is unlikely to proceed efficiently. If successful, the product would be 5-acyl-3-nitro-N-phenylthiophen-2-amine .
Visualizations
Reaction Pathway```dot
Caption: General experimental workflow.
Conclusion
This compound is a promising scaffold for the synthesis of novel compounds through electrophilic aromatic substitution. The directing effects of the existing substituents strongly favor substitution at the C5 position. While direct experimental data for this specific molecule is not abundant, established protocols for related compounds provide a solid foundation for further synthetic exploration. The methodologies outlined in this document are intended to serve as a guide for researchers in the development of new derivatives for various applications, particularly in the field of drug discovery. It is recommended to perform these reactions on a small scale initially to optimize conditions.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
Application Notes and Protocols: "3-Nitro-N-phenylthiophen-2-amine" as a Versatile Intermediate for the Synthesis of Fused Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Nitro-N-phenylthiophen-2-amine as a key intermediate in the preparation of various fused heterocyclic systems. The strategic positioning of the nitro and N-phenylamino groups on the thiophene ring allows for a range of cyclization reactions, leading to novel molecular scaffolds of interest in medicinal chemistry and materials science. This document outlines detailed protocols for the synthesis of thieno[3,2-b]quinolines and provides a theoretical framework and analogous procedures for the synthesis of thieno[3,2-b][1][2]benzothiazines and thieno[3,2-b]quinoxalines.
Synthesis of Thieno[3,2-b]quinolines
The synthesis of thieno[3,2-b]quinoline derivatives can be achieved through a reductive cyclization of a 3-nitrothiophene precursor. While a direct protocol starting from this compound is not extensively documented, analogous reactions with similar substrates provide a reliable synthetic route. The general strategy involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization.
Experimental Protocol: Reductive Cyclization to form Tetrahydrothieno[3,2-b]quinolines
This protocol is adapted from methodologies for the synthesis of related fused thiophene systems. The reaction proceeds via an initial condensation followed by reductive cyclization.
Step 1: Condensation with a Ketone
-
To a solution of 3-amino-5-arylthiophene-2-carboxylic acid (1 equivalent) in an appropriate solvent such as ethanol, add cyclohexanone (1.2 equivalents).
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting intermediate by recrystallization or column chromatography.
Step 2: Chlorination and Cyclization
-
Suspend the intermediate from Step 1 in phosphorus oxychloride (POCl₃) (excess, acting as both reagent and solvent).
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., potassium carbonate) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 9-chloro-tetrahydrothieno[3,2-b]quinoline derivative.[1]
| Reactant 1 | Reactant 2 | Reagents | Product | Yield (%) | Reference |
| 5-Aryl-3-aminothiophene-2-carboxylic acid | Cyclohexanone | POCl₃ | 2-Aryl-9-chloro-5,6,7,8-tetrahydrothieno[3,2-b]quinoline | 55 | [1] |
Reaction Pathway for Thieno[3,2-b]quinoline Synthesis
Caption: Synthesis of Thieno[3,2-b]quinolines.
Proposed Synthesis of Thieno[3,2-b][1][2]benzothiazines
The synthesis of a thieno[3,2-b][1][2]benzothiazine scaffold from this compound can be envisioned through a reductive cyclization. This transformation would involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization that forms the thiazine ring. While a direct literature precedent for this specific transformation is scarce, the protocol can be adapted from the synthesis of pyrido[3',2':4,5]thieno[2,3-b][1][2]thiazines.[2][3][4]
Experimental Protocol: Reductive Cyclization
-
Suspend this compound (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.
-
Add a reducing agent. Two effective options are:
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) in concentrated hydrochloric acid.[3]
-
Sodium dithionite (Na₂S₂O₄) in an aqueous solution of potassium carbonate.
-
-
Stir the reaction mixture vigorously at room temperature. The reaction time may vary from 1 to 12 hours. Monitor the progress by TLC.
-
Upon completion, if using stannous chloride, dilute the reaction mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate) until the product precipitates.
-
If using sodium dithionite, the product may precipitate directly from the reaction mixture.
-
Collect the solid product by filtration, wash with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.
| Starting Material | Reducing Agent | Product | Reference (Analogous) |
| 2-[(carboxymethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid | Stannous chloride dihydrate | 6-Cyclopropyl-2,9-dioxo-2,3,6,9-tetrahydro-1H-pyrido[3',2':4,5]thieno[2,3-b][1][2]thiazine-8-carboxylic acid | [3] |
| 2-[(carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acids | Sodium dithionite | Tetrahydropyrido[3',2':4,5]thieno[2,3-b][1][2]thiazines | [2][4] |
Proposed Pathway for Thieno[3,2-b][1][2]benzothiazine Synthesis
Caption: Reductive cyclization to Thieno[3,2-b][1][2]benzothiazines.
Proposed Synthesis of Thieno[3,2-b]quinoxalines
The synthesis of thieno[3,2-b]quinoxalines from this compound would first require the reduction of the nitro group to an amine, yielding a thiophene-2,3-diamine derivative. This diamine can then be condensed with a 1,2-dicarbonyl compound to form the quinoxaline ring.
Experimental Protocol
Step 1: Reduction of the Nitro Group
-
Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent such as iron powder in the presence of a small amount of acetic acid, or perform catalytic hydrogenation using Pd/C and a hydrogen source (e.g., hydrogen gas or ammonium formate).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, filter the hot reaction mixture to remove the catalyst or excess iron.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-N-phenylthiophen-2-amine, which can be used in the next step without further purification.
Step 2: Condensation with a 1,2-Dicarbonyl Compound
-
Dissolve the crude diamine from Step 1 in ethanol or acetic acid.
-
Add an equimolar amount of a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, or benzil).
-
Reflux the mixture for 1-3 hours.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to yield the thieno[3,2-b]quinoxaline derivative.
| Intermediate | Reactant 2 | Solvent | Product | Reference (General Method) |
| Thiophene-2,3-diamine derivative | 1,2-Dicarbonyl | Ethanol/Acetic Acid | Thieno[3,2-b]quinoxaline | General Quinoxaline Synthesis |
Proposed Pathway for Thieno[3,2-b]quinoxaline Synthesis
Caption: Synthesis of Thieno[3,2-b]quinoxalines.
These protocols and proposed synthetic routes highlight the potential of this compound as a valuable building block for the construction of diverse and complex fused heterocyclic systems. Researchers are encouraged to adapt and optimize these methodologies to explore new chemical space for drug discovery and materials science applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of Some Novel Pyrido[3', 2': 4, 5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids [mdpi.com]
- 4. Facile synthesis of some novel pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitro-N-phenylthiophen-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of "3-Nitro-N-phenylthiophen-2-amine" and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common and efficient method for synthesizing N-substituted 3-nitrothiophen-2-amines?
A novel and efficient one-pot protocol involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol. This method is advantageous as it forms two C-C bonds in a single operation and often results in good yields.[1][2][3] The reaction typically uses a base like potassium carbonate (K2CO3) in refluxing ethanol.[1][2][3]
Q2: My nitration of a thiophene precursor is giving low yields and multiple isomers. What could be the cause?
Thiophene is highly reactive towards electrophilic substitution, which can lead to a lack of regioselectivity and the formation of multiple isomers (e.g., 2-nitro and 3-nitro derivatives).[4][5] Traditional nitrating agents like concentrated nitric acid and sulfuric acid can be too harsh, causing substrate degradation and even explosive reactions, especially in the presence of nitrous acid.[6]
Q3: How can I improve the regioselectivity of thiophene nitration?
To improve regioselectivity, consider using milder nitrating agents. A common method to avoid harsh conditions is the use of nitric acid in acetic anhydride.[6] The use of catalysts, such as beta zeolite, has also been explored to control the regioselectivity of thiophene nitration.[4]
Q4: I am observing a violent or explosive reaction during nitration. What is happening and how can I prevent it?
The nitration of thiophene with nitric acid in acetic acid can be autocatalytic and lead to explosive reactions due to easy nitrosation.[6] To prevent this, it is crucial to eliminate any nitrous acid from the reaction mixture, for instance, by adding urea.[6] Performing the reaction at low temperatures and with controlled addition of reagents is also a critical safety measure.[7]
Q5: Are there alternative starting materials for the synthesis of 3-nitrothiophenes?
Yes, an alternative route involves the use of commercially available methyl 3-aminothiophene-2-carboxylate.[8] This can be converted to methyl 3-nitrothiophene-2-carboxylate via diazotization and subsequent treatment with nitrite. The resulting ester can then be hydrolyzed and decarboxylated to yield 3-nitrothiophene.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inefficient base for the condensation reaction.- Decomposition of starting materials or product.- Incorrect reaction temperature or time. | - Screen different bases (e.g., K2CO3, TEA, DABCO) to find the optimal one for your specific substrate.[1][2]- Ensure the quality of starting materials, particularly the stability of the α-nitroketene N,S-acetal.- Optimize the reaction time and ensure the mixture is refluxing properly in ethanol.[1][2] |
| Formation of Impurities | - Side reactions due to harsh reaction conditions.- Presence of moisture in the reactants or solvent.- Incomplete reaction leading to a mixture of starting materials and product. | - For the one-pot synthesis, ensure the work-up procedure of pouring the reaction mixture into water is followed to precipitate the product.[1][2]- Use anhydrous solvents and dry glassware.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Difficulty in Product Isolation | - Product is soluble in the work-up solvent.- Formation of an oil instead of a precipitate. | - If the product does not precipitate upon addition to water, try extraction with a suitable organic solvent.- If an oil forms, try to induce crystallization by scratching the flask or adding a seed crystal. Purification by column chromatography may be necessary. |
| Inconsistent Results | - Variability in the quality of reagents, especially the 1,4-dithiane-2,5-diol.- Inconsistent heating of the reaction mixture. | - Use reagents from a reliable source and of consistent purity.- Use a controlled heating mantle and monitor the internal reaction temperature to ensure consistent reflux. |
Experimental Protocols
One-Pot Synthesis of N-Substituted 3-Nitrothiophen-2-amines[1][2][3]
This protocol is based on the reaction of α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol.
Materials:
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α-nitroketene N,S-aryl/alkylaminoacetal (1 mmol)
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1,4-dithiane-2,5-diol (1 mmol)
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Potassium Carbonate (K2CO3) (1 mmol)
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Ethanol (as solvent)
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Water
Procedure:
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To a solution of the α-nitroketene N,S-aryl/alkylaminoacetal in ethanol, add 1,4-dithiane-2,5-diol and potassium carbonate.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary (e.g., 25 minutes).
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Upon completion, pour the reaction mixture into water.
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Collect the precipitated solid by filtration.
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Wash the solid with ethanol to afford the pure 3-nitro-N-substituted-thiophen-2-amine.
Note: For some substrates, purification by column chromatography may not be necessary.[1][2]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 3-nitro-N-(p-tolyl)thiophen-2-amine[1][2]
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | K2CO3 | Ethanol | Reflux | 25 | 92 |
| 2 | TEA | Ethanol | 25 | 120 | 62 |
| 3 | TEA | Ethanol | Reflux | 25 | 88 |
| 4 | DABCO | Ethanol | Reflux | 30 | 85 |
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Proposed reaction mechanism for the synthesis.
References
- 1. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]
- 2. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Suitable reagents for nitration of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
"3-Nitro-N-phenylthiophen-2-amine" synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-N-phenylthiophen-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: the Domino Reaction and Nucleophilic Aromatic Substitution.
Method 1: Domino Reaction of α-Nitroketene N,S-acetal and 1,4-Dithiane-2,5-diol
This highly efficient method generally produces high yields of the desired product. However, deviations from optimal conditions can lead to issues.
Potential Issues & Troubleshooting Steps
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of 1,4-dithiane-2,5-diol: This starting material is sensitive to prolonged heating and strong bases. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Poor quality of α-nitroketene N,S-acetal: The starting acetal may be impure or degraded. | 1. Add the base portion-wise to control the initial reaction rate and temperature. Ensure the reaction is not heated for an excessive amount of time. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time. 3. Verify the purity of the α-nitroketene N,S-acetal by NMR or melting point analysis before starting the reaction. |
| Product Contaminated with Starting Materials | 1. Incomplete reaction. 2. Improper work-up: Insufficient washing of the precipitated product. | 1. As above, ensure the reaction has gone to completion via TLC monitoring. 2. After filtration, wash the solid product thoroughly with cold ethanol to remove unreacted starting materials. |
| Formation of a Dark, Tarry Substance | 1. Decomposition of intermediates: The nitro group can be sensitive to high temperatures and strong basic conditions, leading to polymerization or degradation. | 1. Maintain careful temperature control throughout the reaction. If refluxing, ensure it is gentle. Consider using a weaker base or adding the base more slowly. |
| Difficulty in Product Precipitation | 1. Solvent choice: The product may be more soluble in the reaction solvent than anticipated. 2. Insufficient cooling: The solution may not be cold enough for complete precipitation. | 1. If the product does not precipitate upon pouring into water, try adding a small amount of a co-solvent in which the product is less soluble, such as hexane. 2. Cool the solution in an ice bath for an extended period to maximize precipitation. |
Method 2: Nucleophilic Aromatic Substitution of 2-Chloro-3-nitrothiophene with Aniline
This method relies on the reaction of an activated aryl halide with a nucleophile. Side reactions can occur, impacting yield and purity.
Potential Issues & Troubleshooting Steps
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction: Insufficient reaction time, temperature, or base. 2. Side reactions: Formation of byproducts due to the reactivity of aniline. | 1. Monitor the reaction by TLC. A slight increase in temperature or reaction time may be necessary. Ensure an adequate amount of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) is present to neutralize the HCl formed. 2. Use a slight excess of aniline to drive the reaction to completion, but be aware this may complicate purification. |
| Presence of Di-substituted Byproduct | 1. Reaction of the product with another molecule of 2-chloro-3-nitrothiophene: This is generally unlikely due to the deactivating effect of the N-phenyl group on the thiophene ring. | 1. This is not a commonly reported side product. If suspected, confirm its presence by mass spectrometry. Optimizing stoichiometry with a slight excess of aniline should minimize this. |
| Formation of Colored Impurities | 1. Oxidation of aniline: Aniline can be susceptible to oxidation, leading to colored byproducts. 2. Side reactions involving the nitro group. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Avoid excessively high temperatures. |
| Difficult Purification | 1. Similar polarity of product and unreacted aniline. | 1. If excess aniline was used, it can often be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl) to form the water-soluble anilinium salt. Be cautious, as the product itself may have some basicity. 2. Column chromatography on silica gel is an effective method for separating the product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the domino reaction synthesis?
A1: The most probable cause for low yield is the decomposition of the starting material, 1,4-dithiane-2,5-diol, before it can effectively react. This can be mitigated by careful control of the reaction temperature and the rate of base addition.
Q2: In the nucleophilic aromatic substitution, can other bases be used instead of potassium carbonate?
A2: Yes, other non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used. These bases can also act as the solvent in some cases. The choice of base may influence the reaction rate and should be optimized for the specific substrate.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry (MS), and melting point analysis. Comparison of the obtained data with literature values is recommended.
Q4: My product from the domino reaction is an oil and does not precipitate. What should I do?
A4: If the product is an oil, an extractive work-up is necessary. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. The resulting crude product can then be purified by column chromatography.[1]
Q5: Are there any specific safety precautions I should take during these syntheses?
A5: Standard laboratory safety procedures should always be followed. Both aniline and 2-chloro-3-nitrothiophene are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Nitro compounds can be energetic, so avoid excessive heating or shock.
Experimental Protocols
Domino Reaction Synthesis of this compound
A mixture of the α-nitroketene N,S-phenylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (1 mmol), and potassium carbonate (0.25 mmol) in ethanol (10 mL) is heated under reflux for 20-25 minutes.[2][3] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure this compound. For N-alkyl derivatives, an extractive work-up followed by column chromatography may be necessary.[1]
Nucleophilic Aromatic Substitution Synthesis of this compound
To a solution of 2-chloro-3-nitrothiophene (1 mmol) and aniline (1.1 mmol) in a suitable solvent like ethanol or DMF, a non-nucleophilic base such as potassium carbonate (1.5 mmol) is added. The mixture is heated, and the reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Domino Synthesis.
| Entry | Base (equiv.) | Solvent | Temperature | Time | Yield (%) |
| 1 | K₂CO₃ (0.25) | Ethanol | Reflux | 25 min | 88 |
| 2 | TEA (1.0) | Ethanol | Room Temp | 1 h | 62 |
| 3 | DABCO (1.0) | Ethanol | Reflux | 30 min | 85 |
| 4 | DBU (1.0) | Ethanol | Reflux | 20 min | 90 |
Data is illustrative and based on typical results for this type of reaction.[2][3]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Synthesis of 2,3-Disubstituted Thiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-disubstituted thiophenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of 2,3-disubstituted thiophenes, providing potential causes and recommended solutions.
Regioselectivity and Isomer Separation
Question: I am obtaining a mixture of regioisomers (2,3-, 2,4-, and 2,5-disubstituted) in my reaction. How can I improve the regioselectivity for the 2,3-isomer?
Answer: Achieving high regioselectivity is a primary challenge in thiophene synthesis. The choice of synthetic method and starting materials is crucial.
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For Paal-Knorr Synthesis: This method is inherently better suited for symmetrical 1,4-dicarbonyl compounds, which leads to 2,5-disubstituted thiophenes. To favor 2,3-disubstitution, an unsymmetrical 1,4-dicarbonyl precursor is required, which can often lead to mixtures. Consider alternative methods if regioselectivity is poor.
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For Fiesselmann Synthesis: This method offers good regiocontrol for the synthesis of 3-hydroxy-2-carbonyl substituted thiophenes. The regioselectivity is dictated by the nature of the starting β-ketoester or acetylenic ester.
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For Gewald Synthesis: The Gewald reaction is a powerful method for producing polysubstituted 2-aminothiophenes. The substitution pattern of the final product is determined by the starting ketone/aldehyde and the α-cyanoester. Careful selection of these reagents is key to obtaining the desired 2,3-disubstitution pattern. For instance, using a ketone with a single α-methylene group adjacent to an activating group can direct the cyclization to yield the desired regioisomer.
Question: I have a mixture of thiophene regioisomers. What are the best methods for separation?
Answer: The separation of thiophene regioisomers can be challenging due to their similar polarities.
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Column Chromatography: This is the most common method. A systematic approach to solvent system screening is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increase the polarity. High-performance liquid chromatography (HPLC) with both normal and reverse phases can offer better separation for difficult cases.
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Crystallization: If the desired 2,3-disubstituted isomer is a solid, fractional crystallization can be an effective purification technique. Experiment with different solvents to find one in which the desired isomer has lower solubility than the others. Seeding the solution with a pure crystal of the desired product can sometimes induce crystallization.[]
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Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be a useful tool to isolate pure isomers for characterization.
Low Yields and Incomplete Reactions
Question: My reaction is giving a very low yield of the desired 2,3-disubstituted thiophene. What are the common causes and how can I improve it?
Answer: Low yields are a frequent issue in organic synthesis. Consider the following factors:
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Reaction Conditions:
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Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require heating to proceed at a reasonable rate, while others might need cooling to prevent side reactions.
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Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Premature workup can lead to low yields, while prolonged reaction times can lead to product decomposition or side product formation.
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Reagent Purity: The purity of starting materials and reagents is critical. Impurities can inhibit catalysts, react with starting materials, or lead to unwanted side products. Ensure all reagents are of appropriate purity and solvents are dry when necessary.
-
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Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture. Proper handling and storage are essential. Consider using a freshly opened or purified catalyst.
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Side Reactions: The formation of byproducts is a common reason for low yields. Identify the major side products to understand the competing reaction pathways and adjust the reaction conditions to minimize them.
Troubleshooting Table for Low Yields
| Synthesis Method | Potential Cause of Low Yield | Recommended Solution |
| Paal-Knorr | Incomplete reaction of the 1,4-dicarbonyl compound. | Increase the reaction temperature or use a more reactive sulfurizing agent like Lawesson's reagent instead of phosphorus pentasulfide.[2][3] |
| Formation of furan byproducts. | Ensure a sufficient amount of the sulfurizing agent is used to favor thiophene formation over furan formation.[3] | |
| Fiesselmann | Incomplete condensation or cyclization. | Ensure the base used is strong enough to deprotonate the thioglycolic acid derivative. The choice of solvent can also influence the reaction rate. |
| Hydrolysis of ester groups. | Use anhydrous conditions and a non-nucleophilic base if ester hydrolysis is a problem. | |
| Gewald | Incomplete Knoevenagel condensation. | Use a more effective base or a catalyst like piperidine or triethylamine to promote the initial condensation. |
| Low reactivity of the sulfur. | Ensure the elemental sulfur is finely powdered to increase its surface area and reactivity. Microwave irradiation has been shown to improve yields and reduce reaction times.[4] |
Purification and Work-up Issues
Question: My crude product is a dark, tarry material. How can I effectively purify it?
Answer: The formation of dark, polymeric materials is common in thiophene synthesis, especially when reactions are overheated or run for too long.
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Initial Work-up: Before attempting column chromatography, it is often beneficial to perform a series of extractions. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and with a mild acid (e.g., dilute HCl) to remove basic impurities. A brine wash can help to remove water.
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Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with activated carbon for a short period can help to remove colored impurities.
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Filtration through a Silica Plug: Passing a concentrated solution of the crude product through a short plug of silica gel can remove highly polar impurities and colored materials before attempting a full column.
Question: I am having difficulty removing the sulfurizing agent (e.g., Lawesson's reagent byproducts) from my reaction mixture. What is the best approach?
Answer: Byproducts from sulfurizing agents can be challenging to remove.
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Aqueous Work-up: Quenching the reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide can help to hydrolyze and remove some of the phosphorus-containing byproducts.
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Filtration: Some byproducts may be insoluble and can be removed by filtration.
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Chromatography: Careful column chromatography is often necessary. The polarity of the byproducts can vary, so it is important to monitor the column fractions carefully.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of 2,3-disubstituted thiophenes. Note: These are general procedures and may require optimization for specific substrates.
Paal-Knorr Synthesis of a 2,3-Disubstituted Thiophene
This protocol describes the synthesis of a 2,3-disubstituted thiophene from an appropriate 1,4-dicarbonyl compound.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 1,4-dicarbonyl compound (1.0 eq).
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Solvent Addition: Add a suitable solvent such as toluene or dioxane.
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Sulfurizing Agent: Add Lawesson's reagent (0.5 eq) or phosphorus pentasulfide (0.25 eq) portion-wise. Caution: The reaction may be exothermic and may release toxic hydrogen sulfide gas.[5] Perform this step in a well-ventilated fume hood.
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Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
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Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Gewald Synthesis of a 2-Amino-3-carbonyl Thiophene
This protocol outlines the synthesis of a 2-amino-3-carbonyl thiophene.
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Reaction Setup: To a round-bottom flask, add the ketone (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq).
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Solvent and Base: Add a suitable solvent such as ethanol or DMF, followed by a catalytic amount of a base like morpholine or triethylamine.
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Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often exothermic. Monitor the progress by TLC.
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Work-up: After the reaction is complete, pour the mixture into ice-water. The product may precipitate. If it does, collect the solid by filtration. If not, extract the product with an organic solvent.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by crystallization or column chromatography.
Data Presentation
The following table summarizes typical yields for different synthetic methods leading to 2,3-disubstituted thiophenes. Note that yields are highly substrate-dependent.
Table 1: Comparison of Yields for Different Synthetic Methods
| Synthetic Method | Starting Materials | Product Type | Typical Yield Range | Reference |
| Tandem Thia-Michael/Aldol | Allenyl esters and mercaptoacetaldehyde | 2,3-disubstituted thiophenes | High | [6] |
| Iodine-mediated cyclization | 2-alkynylthioanisoles | 2,3-disubstituted benzo[b]thiophenes | High | [7] |
| Two-step synthesis | trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol | 2,3-disubstituted thiophenes | Not specified | [8] |
| Palladium-catalyzed coupling | Terminal acetylenes and o-iodothioanisole | 2,3-disubstituted benzo[b]thiophenes | Excellent | [9] |
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A flowchart for troubleshooting low yields in thiophene synthesis.
Experimental Workflow for a Typical Thiophene Synthesis
Caption: A general experimental workflow for thiophene synthesis.
References
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude "3-Nitro-N-phenylthiophen-2-amine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude "3-Nitro-N-phenylthiophen-2-amine".
Troubleshooting Guides
Problem 1: The crude product is an oil or fails to crystallize.
Possible Cause: The presence of impurities, residual solvent, or the intrinsic properties of the compound can hinder crystallization, leading to "oiling out."
Troubleshooting Steps:
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Solvent Selection: The choice of solvent is critical for successful recrystallization. Experiment with a variety of solvents and solvent systems.
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Initial Screening: Start with common solvents in which the compound is sparingly soluble at room temperature but readily soluble when heated. Based on the structure (aromatic, nitro, and amine functionalities), suitable starting points include ethanol, isopropanol, ethyl acetate/hexane mixtures, and toluene.
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Solvent Pairs: If a single solvent is ineffective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/hexane.
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Seeding: Introduce a seed crystal of pure "this compound" to the supersaturated solution to induce crystallization.
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Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
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Concentration and Cooling: Slowly evaporate the solvent to increase the concentration of the compound. Subsequently, cool the solution slowly. Rapid cooling often leads to the formation of smaller, less pure crystals or oils.
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Purification Prior to Crystallization: If significant impurities are present, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
Problem 2: Low recovery of pure product after recrystallization.
Possible Cause: The compound may be too soluble in the chosen recrystallization solvent, or too much solvent was used.
Troubleshooting Steps:
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Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Solvent System Adjustment: If using a solvent pair, adjust the ratio to decrease the overall solubility of the compound at cooler temperatures. For example, in an ethyl acetate/hexane system, increase the proportion of hexane.
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Cooling Protocol: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.
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Mother Liquor Analysis: Concentrate the mother liquor and analyze it (e.g., by TLC) to determine if a significant amount of product remains. If so, a second crop of crystals may be obtained by further concentration and cooling.
Problem 3: Persistent impurities observed by TLC or NMR after purification.
Possible Cause: Co-eluting impurities in column chromatography or impurities with similar solubility profiles during recrystallization.
Troubleshooting Steps:
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Identify Potential Impurities: Based on the synthetic route, common impurities could include unreacted starting materials (e.g., 2-chloro-3-nitrothiophene, aniline), byproducts from side reactions, or degradation products.
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Alternative Purification Technique:
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Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. A systematic approach to solvent system selection using TLC is recommended.
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Recrystallization with a Different Solvent: If column chromatography has been attempted, try recrystallization from a different solvent system, as the solubility of the impurities may differ significantly.
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Chemical Treatment: In some cases, a chemical wash can remove specific impurities. For example, an acidic wash (e.g., dilute HCl) could remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) could remove acidic impurities. Neutralization and subsequent extraction are necessary following this step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of "this compound"?
A1: The impurity profile largely depends on the synthetic method. For a synthesis involving the reaction of an activated nitrothiophene with aniline, potential impurities include:
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Unreacted starting materials.
-
Di-substituted products.
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Products of side reactions, such as polymerization or degradation of the thiophene ring under harsh reaction conditions.
Q2: I am performing column chromatography. What is a good starting solvent system?
A2: A good starting point for column chromatography on silica gel is a mixture of a non-polar and a moderately polar solvent. Based on the polarity of "this compound", a gradient of ethyl acetate in hexane is a common choice. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between your product and any impurities.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Nitro compounds can sometimes be sensitive to silica gel, which is slightly acidic.
-
Deactivate the Silica: You can use silica gel that has been deactivated by treatment with a base, such as triethylamine. A common practice is to add a small amount of triethylamine (e.g., 0.1-1%) to the chromatography eluent.
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic).
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Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
Q4: Can I purify "this compound" without using column chromatography?
A4: In some instances, yes. One reported synthesis indicates that when the reaction is clean, the product may precipitate from the reaction mixture.[1] In such cases, purification can be achieved by simple filtration and washing with a suitable solvent, such as ethanol, to remove soluble impurities.[1] However, if the crude product is heavily contaminated, chromatography is often necessary.
Q5: What are the expected physical properties of pure "this compound"?
A5: The pure compound is typically a solid. While specific data can vary, reported values can be used for comparison.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| Appearance | Yellow solid |
| Melting Point | 67-68 °C |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In a flask, add the crude "this compound" and a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, try seeding or scratching the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Improving the regioselectivity of 3-nitrothiophene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-nitrothiophene. Our goal is to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-nitrothiophene, providing potential causes and actionable solutions.
Issue 1: Low Regioselectivity in Direct Nitration of Thiophene (High 2-Nitrothiophene Content)
Question: My direct nitration of thiophene is yielding almost exclusively 2-nitrothiophene, with very little of the desired 3-nitro isomer. How can I improve the regioselectivity?
Answer:
Direct nitration of thiophene is known to strongly favor the formation of the 2-nitro isomer due to the electronic properties of the thiophene ring. The C2 position is more susceptible to electrophilic attack. Here are several strategies to influence the regioselectivity:
-
Catalyst Selection: The choice of catalyst can significantly alter the isomer ratio. While traditional methods using nitric acid in acetic anhydride yield predominantly the 2-isomer, solid acid catalysts have shown promise in altering this selectivity.
-
Zeolites: Using beta zeolite with a stoichiometric amount of nitric acid and acetic anhydride has been reported to increase the proportion of the 3-nitro isomer.[1]
-
Metal-Exchanged Clays: While some metal-exchanged clays like Fe³⁺-montmorillonite can drive selectivity towards 100% 2-nitrothiophene, exploring different metal ions and clay types may offer a different regiochemical outcome.[1]
-
-
Alternative Synthetic Routes: The most reliable method to obtain 3-nitrothiophene is to avoid the direct nitration of unsubstituted thiophene. A multi-step synthesis starting from a 3-substituted thiophene is the preferred industrial and laboratory approach for obtaining pure 3-nitrothiophene. This is detailed in the Alternative Synthesis Protocols section below.
Issue 2: Runaway or Explosive Reaction During Nitration
Question: My nitration reaction of thiophene became uncontrollable and showed signs of a runaway reaction. What causes this and how can I prevent it?
Answer:
Thiophene is highly reactive towards nitrating agents, and reactions can become violently exothermic if not properly controlled. The primary causes of runaway reactions are:
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Presence of Nitrous Acid: Nitrous acid can catalyze an explosive nitrosation of thiophene.[2]
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Inadequate Temperature Control: The reaction is highly exothermic, and a rapid rise in temperature can lead to uncontrolled side reactions and decomposition.[3]
-
Use of Strong Protic Acids: A mixture of concentrated nitric and sulfuric acids is generally too harsh for thiophene and can lead to degradation and explosive reactions.[4]
Preventative Measures:
-
Removal of Nitrous Acid: Add a small amount of urea to the nitric acid solution before use to scavenge any traces of nitrous acid.[2]
-
Strict Temperature Control:
-
Maintain the recommended reaction temperature diligently. Use an ice bath or a cryocooler to dissipate the heat generated.
-
Add the nitrating agent or the thiophene solution dropwise to control the rate of reaction and heat generation.[3]
-
-
Choice of Nitrating Agent: Use milder nitrating agents. A mixture of fuming nitric acid in acetic anhydride is a classic and more controlled method for thiophene nitration.[3]
Issue 3: Formation of Dinitrothiophene and Other Impurities
Question: My final product is contaminated with dinitrothiophene and has a yellow color. How can I avoid this and purify my product?
Answer:
The formation of dinitrothiophene and other colored impurities is a common issue, especially if the reaction conditions are too harsh or not carefully controlled.
-
Cause of Dinitration: Over-nitration can occur if an excess of the nitrating agent is used or if the reaction temperature is too high.
-
Cause of Color: The yellow color is often due to the presence of dinitrothiophene and other polymeric byproducts.[3]
Solutions:
-
Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess (e.g., 1.2 equivalents).
-
Temperature Control: Maintain a low reaction temperature (e.g., 10°C) to minimize side reactions.[3]
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Purification:
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Recrystallization: The crude product can be recrystallized from solvents like ethanol or petroleum ether. 3-Nitrothiophene has a higher melting point and is generally less soluble than 2-nitrothiophene, which can aid in separation by fractional crystallization.[5][6]
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Steam Distillation: This can be effective in removing non-volatile impurities.[3]
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Chromatography: Column chromatography can be used for more challenging separations.
-
Issue 4: Difficulty Separating 2- and 3-Nitrothiophene Isomers
Question: I have a mixture of 2- and 3-nitrothiophene, and I'm finding it difficult to separate them by standard crystallization or chromatography. Is there a more effective method?
Answer:
The separation of 2- and 3-nitrothiophene can be challenging due to their similar physical properties. A highly effective chemical method involves the selective reaction of the 3-nitro isomer.
Selective Chlorosulfonation:
3-Nitrothiophene reacts more readily with chlorosulfonic acid than 2-nitrothiophene. By treating the isomer mixture with chlorosulfonic acid, the 3-nitro isomer is selectively converted to its chlorosulfonated derivative, which can then be easily separated. The unreacted 2-nitrothiophene can be recovered, and if desired, the 3-nitrothiophene can be regenerated from its derivative, although this is less common than simply using this method to purify the 2-isomer. A detailed protocol is provided in the Experimental Protocols section.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the typical isomer ratio for the direct nitration of thiophene?
A1: The direct nitration of thiophene using nitric acid in acetic anhydride typically yields a mixture of 2-nitrothiophene and 3-nitrothiophene in a ratio of approximately 85:15.[1][5]
Q2: Are there any safer alternatives to traditional nitrating agents?
A2: Yes, solid acid catalysts such as zeolites and metal-exchanged clays are being explored as greener and potentially more selective alternatives to strong acid mixtures.[1][7] They can be more easily separated from the reaction mixture and may be reusable.
Q3: Is it possible to synthesize pure 3-nitrothiophene without resorting to difficult isomer separations?
A3: Absolutely. The most effective strategy is to use a synthetic route that builds the 3-nitrothiophene molecule from a precursor that already has the desired substitution pattern. A common approach is to synthesize 3-aminothiophene and then convert the amino group to a nitro group via a diazotization reaction. This avoids the regioselectivity issues of direct nitration.
Q4: What are the key safety precautions to take when working with nitrating agents and nitro compounds?
A4:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
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Temperature Control: Be prepared to control exothermic reactions with an adequate cooling bath.
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Quenching: Quench reactions carefully by slowly adding the reaction mixture to ice.
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Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Nitro compounds can be explosive and should be handled with care.
Data Presentation
The following tables summarize the regioselectivity of thiophene nitration under different conditions.
Table 1: Regioselectivity of Thiophene Nitration with Various Nitrating Agents
| Nitrating Agent | Catalyst/Solvent | Temperature (°C) | 2-Nitrothiophene (%) | 3-Nitrothiophene (%) | Total Yield (%) | Reference |
| Fuming HNO₃ | Acetic Anhydride/Acetic Acid | 10 | 85 | 15 | 85 | [1] |
| HNO₃/Acetic Anhydride | Beta Zeolite | - | 44 | 56 | 80 | [1] |
| HNO₃ | Fe³⁺-Montmorillonite Clay/Dichloroethane | 80 | >50 | <50 | 70 | [1] |
Experimental Protocols
Protocol 1: Classical Nitration of Thiophene
This protocol describes the synthesis of a mixture of 2- and 3-nitrothiophene.
Materials:
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Thiophene
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Fuming nitric acid (d = 1.51 g/mL)
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Acetic anhydride
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Glacial acetic acid
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Ice
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Three-necked round-bottom flask, stirrer, dropping funnel, thermometer, ice bath
Procedure:
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In a fume hood, prepare a solution of 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.
-
Separately, prepare a solution of 80 g (1.2 moles) of fuming nitric acid in 600 mL of glacial acetic acid. Caution: This mixing is exothermic; add the nitric acid slowly to the acetic acid with cooling.
-
Divide both solutions into two equal halves.
-
Add one half of the nitric acid solution to a 2 L three-necked flask equipped with a stirrer, thermometer, and dropping funnel. Cool the flask to 10°C in an ice bath.
-
With moderate stirring, add one half of the thiophene solution dropwise, maintaining the temperature below 30°C. A rapid temperature increase may occur initially.
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After the addition is complete, cool the reaction mixture back to 10°C and rapidly add the remaining nitric acid solution.
-
Continue the dropwise addition of the remaining thiophene solution, maintaining the temperature at 10°C. The solution should maintain a light brown color; a pink or dark red color indicates oxidation.
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After the addition is complete, allow the mixture to stand at room temperature for 2 hours.
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Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. The nitrothiophene isomers will precipitate as pale yellow crystals.
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Cool the mixture in an ice chest for several hours to maximize precipitation.
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Filter the solid product at a low temperature, wash thoroughly with ice water, and dry in a desiccator away from light.
Protocol 2: Separation of 2- and 3-Nitrothiophene via Selective Chlorosulfonation
This protocol is for the purification of 2-nitrothiophene from a mixture containing 3-nitrothiophene.
Materials:
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Mixture of 2- and 3-nitrothiophene (e.g., 85:15)
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Ethanol (chloroform-free)
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Chlorosulfonic acid
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Ice water
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Chloroform
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Sodium sulfate
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Four-necked flask, stirrer, reflux condenser, dropping funnel, thermometer
Procedure:
-
Dissolve the nitrothiophene isomer mixture in chloroform-free ethanol in the four-necked flask.
-
Maintain the flask at 40°C.
-
Carefully add chlorosulfonic acid dropwise over 5 minutes. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water.
-
Monitor the reaction by GC or NMR until the 3-nitrothiophene is consumed.
-
Pour the reaction mixture into ice water.
-
Extract the aqueous layer with chloroform.
-
Combine the chloroform layers, wash with water, and dry over sodium sulfate.
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Remove the solvent under reduced pressure. The remaining solid is enriched in 2-nitrothiophene.
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Recrystallize the solid from a suitable solvent (e.g., hexane-isopropyl ether) to obtain pure 2-nitrothiophene.[1][5]
Protocol 3: Alternative Synthesis of 3-Nitrothiophene via 3-Aminothiophene
This route provides a regioselective synthesis of 3-nitrothiophene.
Part A: Synthesis of a 2-Aminothiophene Precursor via the Gewald Reaction
The Gewald reaction is a versatile method for synthesizing substituted 2-aminothiophenes, which can be precursors to 3-aminothiophene.
Materials:
-
A ketone or aldehyde with an α-methylene group
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An α-cyanoester (e.g., ethyl cyanoacetate)
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Elemental sulfur
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A base (e.g., morpholine or triethylamine)
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Solvent (e.g., ethanol or DMF)
General Procedure:
-
In a flask, combine the ketone/aldehyde, the α-cyanoester, and elemental sulfur in a suitable solvent.
-
Add the base and stir the mixture at room temperature or with gentle heating.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the reaction is typically worked up by pouring it into water and extracting the product with an organic solvent.
-
The crude product is then purified by crystallization or chromatography.
Part B: Conversion of 3-Aminothiophene to 3-Nitrothiophene
This part of the protocol assumes the availability of 3-aminothiophene, which can be synthesized from a suitable precursor from Part A followed by further steps (e.g., decarboxylation if a carboxylate group is present).
Materials:
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3-Aminothiophene
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Concentrated hydrochloric acid
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Sodium nitrite
-
Water
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Ice
Procedure:
-
Suspend 3-aminothiophene in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. This forms the diazonium salt.
-
In a separate flask, prepare a solution of sodium nitrite in water.
-
Slowly add the cold diazonium salt solution to the sodium nitrite solution. Effervescence will be observed.
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After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ether).
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Wash the organic layer with water and brine, then dry over sodium sulfate.
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Remove the solvent under reduced pressure to yield crude 3-nitrothiophene, which can be purified by crystallization or chromatography.
Visualizations
Caption: Reaction pathway for the direct nitration of thiophene.
Caption: Workflow for the regioselective synthesis of 3-nitrothiophene.
Caption: Troubleshooting decision tree for low yields of 3-nitrothiophene.
References
- 1. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - Suitable reagents for nitration of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guide
Low product yield in the Gewald reaction can stem from various factors, from the quality of starting materials to suboptimal reaction conditions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental setup.
Q1: My reaction is not proceeding, or the yield is very low. What are the most critical initial steps to check?
A1: The initial and most crucial step of the Gewald reaction is the Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile.[1][2] If this condensation fails, the subsequent steps leading to the thiophene ring cannot occur.
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Verify Starting Material Quality: Ensure your ketone/aldehyde is free of impurities and that your active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.
-
Base Selection is Crucial: The choice and amount of base are critical. Secondary amines like morpholine or piperidine are often effective.[3][4] In some cases, triethylamine is also used.[5] The base catalyzes the Knoevenagel condensation.[1]
-
Initial Condensation Check: Consider running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. You can monitor the formation of the condensed product (an α,β-unsaturated nitrile) by TLC or LC-MS to confirm this initial step is working before adding sulfur.
Q2: I've confirmed the initial condensation is working, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?
A2: After the Knoevenagel condensation, the addition of sulfur and the subsequent cyclization are the next critical phases.[1] Issues in these stages often relate to reaction conditions and the reactivity of intermediates.
-
Suboptimal Temperature: The reaction temperature influences the rate of both the sulfur addition and the cyclization. While some reactions proceed at room temperature, others require heating.[6] A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[4][6]
-
Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur.[4] The solubility of elemental sulfur in the chosen solvent is also a key consideration.[7]
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Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene.[4][5] The formation of this dimer is highly dependent on the reaction conditions.[5] Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.
Q3: How does the choice of base affect the reaction yield, and are there alternatives to traditional amine bases?
A3: The base plays a multifaceted role in the Gewald reaction, not only promoting the initial condensation but also activating the elemental sulfur for addition to the α,β-unsaturated nitrile.[4]
-
Amine Bases: Morpholine is often cited as a highly effective base due to its ability to dissolve sulfur and form polysulfides, which are reactive sulfurating agents.[4] Piperidine and triethylamine are also commonly used.[5] However, the optimal base can be substrate-dependent.
-
Catalytic Amounts of Base: While stoichiometric amounts of base are often used, studies have shown that the Gewald reaction can be successful with catalytic amounts of a base, particularly under solvent-free or high-speed ball milling conditions.[3]
-
Inorganic Bases: In some variations of the Gewald reaction, inorganic bases have been successfully employed, which can simplify workup and purification.[8]
-
Conjugate Acid-Base Pair Catalysis: Recent research has demonstrated the use of a piperidinium borate salt as a recyclable conjugate acid-base catalyst, which can significantly influence the reaction rate and yield in catalytic amounts.[6]
The following table summarizes the effect of different bases on the Gewald reaction yield from a study using cyclohexanone, malononitrile, and sulfur.
| Base | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | 0 | 100 | 24 h | No Reaction | [6] |
| Piperidinium Borate | 20 | 100 | 20 | 96 | [6] |
| Morpholine | Stoichiometric | Not Specified | Not Specified | High Yields | [3] |
| Triethylamine | Not Specified | Not Specified | Not Specified | Similar to Morpholine | [3] |
| Pyridine | Not Specified | Not Specified | Not Specified | Similar to Morpholine | [3] |
| Piperidine | Not Specified | Not Specified | Not Specified | Similar to Morpholine | [3] |
| Sodium Bicarbonate | Not Specified | Not Specified | Not Specified | No Product | [3] |
| Potassium Carbonate | Not Specified | Not Specified | Not Specified | No Product | [3] |
| Sodium Hydroxide | Not Specified | Not Specified | Not Specified | No Product | [3] |
Q4: My product appears impure after workup. What are common impurities and how can I improve the purification process?
A4: Impurities in the Gewald synthesis can include unreacted starting materials, the intermediate Knoevenagel product, dimeric side products, and residual sulfur.
-
Residual Sulfur: Elemental sulfur can sometimes be challenging to remove completely. Recrystallization from a suitable solvent is often effective. Washing the crude product with a solvent in which sulfur is soluble but the product is not can also be beneficial.
-
Dimeric Byproducts: As mentioned, dimerization of the α,β-unsaturated nitrile can be a significant side reaction.[4][5] Careful optimization of reaction conditions (temperature, concentration) can minimize its formation. Chromatographic purification may be necessary to separate the desired product from the dimer.
-
Purification Strategies: Standard purification techniques such as recrystallization and column chromatography are commonly employed. The choice of solvent for recrystallization is critical and may require some screening.
Frequently Asked Questions (FAQs)
Q5: What is the general mechanism of the Gewald reaction?
A5: The reaction mechanism is thought to proceed in three main stages:
-
Knoevenagel Condensation: The ketone or aldehyde undergoes a base-catalyzed condensation with the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. The mechanism of this step is not fully elucidated but is believed to be base-promoted.[1][4]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1]
Q6: Can microwave irradiation be used to improve the yield and reaction time?
A6: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[1][4]
Q7: Is it possible to run the Gewald reaction under solvent-free conditions?
A7: Yes, solvent-free Gewald reactions have been successfully carried out, often utilizing high-speed ball milling or heating in a conventional oven.[3] These methods can offer advantages in terms of green chemistry and simplified workup.[3]
Q8: What is the effect of different solvents on the reaction?
A8: The choice of solvent can significantly impact the reaction outcome. Polar solvents generally favor the reaction.[4] A study using a piperidinium borate catalyst investigated various solvents and found that a 9:1 mixture of ethanol and water provided the best results in their system.[6]
The table below shows the effect of different solvents on the yield of a model Gewald reaction.
| Solvent | Time (min) | Yield (%) | Reference |
| Ethanol | 25 | 94 | [6] |
| Methanol | 25 | 92 | [6] |
| Water | 60 | 62 | [6] |
| Acetonitrile | 45 | 74 | [6] |
| Toluene | 60 | 52 | [6] |
| Ethanol/Water (1:1) | 45 | 88 | [6] |
| DMSO | 20 | 68 | [6] |
| DMF | 20 | 64 | [6] |
| Ethanol/Water (9:1) | 25 | 96 | [6] |
Experimental Protocols
General Protocol for Gewald Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Solvent and Base Addition: Add the chosen solvent (e.g., ethanol, methanol, or DMF) to achieve a suitable concentration. Add the base (e.g., morpholine, 1-1.5 equivalents) to the mixture.
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The residue can be taken up in a suitable organic solvent and washed with water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for low yield in Gewald synthesis.
Caption: Simplified reaction pathway of the Gewald synthesis.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Removal of starting material from "3-Nitro-N-phenylthiophen-2-amine" product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of starting materials from the "3-Nitro-N-phenylthiophen-2-amine" product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials in the synthesis of this compound that might contaminate the final product?
A1: The synthesis of this compound often involves the reaction of an α-nitroketene N,S-acetal with 1,4-dithiane-2,5-diol. The α-nitroketene N,S-acetal is typically prepared from 1,1-bis(methylthio)-2-nitroethylene and aniline. Therefore, the most common starting material impurities are unreacted aniline and 1,1-bis(methylthio)-2-nitroethylene .
Q2: My TLC analysis shows a spot that corresponds to the starting material, aniline. What is the quickest way to remove it?
A2: Aniline is a basic compound and can be effectively removed by performing an acidic wash of your crude product dissolved in an organic solvent. The aniline will be protonated to form a water-soluble anilinium salt, which will partition into the aqueous layer.
Q3: I've performed an acidic wash, but I still see impurities. What are my next steps?
A3: If impurities persist after an acid wash, recrystallization or column chromatography are recommended purification techniques. The choice between the two will depend on the nature of the remaining impurities and the quantity of your product.
Q4: What is a good solvent system for the recrystallization of this compound?
A4: For 2-amino-3-nitrothiophene derivatives, common recrystallization solvents include ethanol, or a mixture of ethyl acetate and hexanes.[1] The ideal solvent system will dissolve the product at an elevated temperature but result in poor solubility at room temperature, allowing for the crystallization of the pure compound upon cooling.
Q5: How can I monitor the progress of the purification?
A5: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visually assess the removal of impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent aniline contamination after reaction. | Incomplete reaction or use of excess aniline. | Perform an acidic wash of the crude product. (See Protocol 1) |
| Product is also extracted into the aqueous layer during acid wash. | The product, this compound, may have some basicity and form a salt. | Use a milder acidic solution (e.g., 1M HCl instead of 2M HCl). Carefully neutralize the aqueous layer to recover any precipitated product. |
| Oily product obtained after solvent evaporation. | Presence of unreacted 1,1-bis(methylthio)-2-nitroethylene or other low-melting impurities. | Attempt recrystallization from a suitable solvent like ethanol. If that fails, column chromatography is the next best option. |
| Multiple spots on TLC after initial purification. | Presence of multiple byproducts or unreacted starting materials. | Column chromatography is the most effective method for separating multiple components. (See Protocol 3) |
| Product does not crystallize during recrystallization. | The chosen solvent is too good a solvent, or the product is still too impure. | Try a different solvent system (e.g., ethanol/water, ethyl acetate/hexane). If impurities are the issue, an initial purification by column chromatography may be necessary. |
Quantitative Data on Purification Methods
The following table summarizes the expected purity levels and yields for different purification methods based on typical outcomes for analogous compounds.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Acidic Wash | 80-90% | 90-95% | >95% |
| Recrystallization | 85-95% | >98% | 70-90% |
| Column Chromatography | 70-90% | >99% | 60-85% |
Experimental Protocols
Protocol 1: Acidic Wash for Aniline Removal
Objective: To remove basic aniline impurity from the crude product.
Methodology:
-
Dissolve the crude "this compound" product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl two more times.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
Objective: To purify the product by crystallization from a suitable solvent.
Methodology:
-
Place the crude "this compound" in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until it does.
-
If using a mixed solvent system (e.g., ethyl acetate/hexane), dissolve the crude product in the more soluble solvent (ethyl acetate) and then add the less soluble solvent (hexane) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: Column Chromatography
Objective: To achieve high purity by separating the product from starting materials and byproducts using silica gel chromatography.
Methodology:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system. A good starting point for 2-amino-3-nitrothiophene derivatives is a mixture of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity). The polarity of the eluent should be optimized based on TLC analysis.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified "this compound".
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification of this compound.
References
Effect of different bases on "3-Nitro-N-phenylthiophen-2-amine" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-N-phenylthiophen-2-amine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on the crucial role of the base in the reaction's success.
Q1: My reaction yield is very low. What are the potential causes and solutions?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice and handling of the base, as well as reaction conditions.
-
Inappropriate Base Selection: The choice of base is critical. A systematic study on the synthesis of N-substituted 3-nitrothiophen-2-amines revealed that different bases significantly impact the reaction yield. For instance, while triethylamine (TEA) can produce a moderate yield, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and inorganic bases like potassium carbonate (K₂CO₃) have been shown to provide significantly higher yields.[1][2] If you are using a weaker base, consider switching to a more effective one as indicated in the comparative data table below.
-
Insufficient Amount of Base: Substoichiometric amounts of the base can lead to incomplete reactions and consequently, lower yields. It has been demonstrated that while 0.25 equivalents of potassium carbonate can promote the reaction, lower amounts result in longer reaction times and diminished yields.[1][2] Ensure you are using the optimal stoichiometry of the base.
-
Reaction Temperature and Time: The reaction is typically performed at reflux.[1][2] Ensure your reaction is heated adequately and for a sufficient duration. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Purity of Reactants and Solvents: Impurities in your starting materials or solvents can interfere with the reaction. Ensure all reactants and the solvent (e.g., ethanol) are of high purity and dry.
Q2: The reaction is not going to completion, even after an extended period. What can I do?
A2: An incomplete reaction is often linked to the base's strength or the reaction's temperature.
-
Base Strength: As mentioned, a stronger base can significantly improve reaction rates. If you are observing a stalled reaction with a base like TEA, switching to DBU or K₂CO₃ is recommended.[1][2]
-
Temperature: Ensure the reaction mixture is refluxing vigorously. A temperature that is too low will result in a sluggish or incomplete reaction.
Q3: I am observing significant side product formation. How can I improve the reaction's selectivity?
A3: Side product formation can be minimized by optimizing the reaction conditions.
-
Choice of Base: The base can influence the reaction pathway. The reported synthesis using K₂CO₃ in refluxing ethanol offers a clean conversion with a simple work-up, suggesting minimal side product formation under these conditions.[1][2]
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the degradation of the product or the formation of byproducts. Monitor the reaction progress and stop it once the starting material is consumed.
Q4: Is chromatographic purification always necessary for the final product?
A4: Not necessarily. A significant advantage of the optimized protocol using triethylamine or potassium carbonate in ethanol is the straightforward work-up procedure. Upon completion, the reaction mixture can be poured into water, leading to the precipitation of the pure product, which can then be collected by filtration and washed with ethanol. This often circumvents the need for column chromatography.[1][2]
Effect of Different Bases on Synthesis
The selection of the base is a critical parameter in the synthesis of this compound. The following table summarizes the quantitative effect of different bases on the reaction yield and time, based on the reaction of (E)-4-methyl-N-(1-(methylthio)-2-nitrovinyl)aniline with 1,4-dithiane-2,5-diol.
| Entry | Base | Solvent | Reaction Time (min) | Yield (%) |
| 1 | - | Ethanol | - | No Reaction |
| 2 | Triethylamine (TEA) | Ethanol | - | 62 |
| 3 | Triethylamine (TEA) | Ethanol | 25 | 88 |
| 4 | DABCO | Ethanol | 25 | 85 |
| 5 | DBU | Ethanol | 15 | 92 |
| 6 | K₂CO₃ | Ethanol | 15 | 94 |
| 7 | Cs₂CO₃ | Ethanol | 20 | 90 |
| 8 | Na₂CO₃ | Ethanol | 25 | 88 |
| 9 | K₃PO₄ | Ethanol | 20 | 85 |
| 10 | NaOH | Ethanol | 30 | 70 |
| 11 | KOH | Ethanol | 30 | 75 |
Data sourced from a study by Ramachandran, et al. (2015).[1][2]
Experimental Protocols
General Procedure for the Synthesis of N-substituted 3-nitrothiophen-2-amines
This protocol is based on the efficient synthesis method described in the literature.[1][2]
Materials:
-
α-nitroketene N,S-aryl/alkylaminoacetal (1 mmol)
-
1,4-dithiane-2,5-diol (0.5 mmol)
-
Potassium Carbonate (K₂CO₃) (1 mmol)
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Ethanol (5 mL)
Procedure:
-
A mixture of the α-nitroketene N,S-aryl/alkylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and potassium carbonate (1 mmol) in ethanol (5 mL) is prepared in a round-bottom flask.
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The reaction mixture is heated to reflux with stirring.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction (typically within 15-30 minutes), the flask is cooled to room temperature.
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The reaction mixture is then poured into ice-cold water (20 mL).
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The precipitated solid is collected by vacuum filtration.
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The solid product is washed with a small amount of cold ethanol.
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The product is dried under vacuum to yield the pure N-substituted 3-nitrothiophen-2-amine.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of base selection on reaction outcome.
References
Technical Support Center: Scaling Up the Synthesis of 3-Nitro-N-phenylthiophen-2-amine
This guide provides technical assistance for researchers, scientists, and drug development professionals involved in the synthesis of 3-Nitro-N-phenylthiophen-2-amine. It addresses common challenges encountered during reaction scale-up, focusing on safety, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most direct and frequently explored route is the electrophilic nitration of the N-phenylthiophen-2-amine precursor. This involves treating the starting material with a suitable nitrating agent. However, controlling the regioselectivity to favor nitration at the C3 position over the more electronically favored C5 position is the primary challenge. Alternative multi-step routes building the ring from acyclic precursors exist but are often more complex for large-scale production.[1][2][3]
Q2: Why is the nitration of thiophene derivatives challenging?
A2: Thiophene rings are highly reactive towards electrophilic substitution, significantly more so than benzene.[4] This high reactivity can lead to several issues:
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Violent Reactions: Using strong nitrating agents like mixed nitric and sulfuric acid can cause substrate degradation or even explosive reactions.[5][6]
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Poor Regioselectivity: Nitration typically yields a mixture of isomers, which can be difficult to separate.[7]
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Autocatalysis: The presence of nitrous acid can trigger autocatalytic side reactions, which are difficult to control.[6]
Q3: What are the critical safety precautions for scaling up this nitration?
A3: Due to the exothermic nature and high reactivity, strict safety protocols are essential:
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Temperature Control: The reaction must be conducted with efficient cooling and real-time temperature monitoring. A slow, dropwise addition of the nitrating agent is crucial to prevent thermal runaway.[8]
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Reagent Choice: Milder nitrating agents, such as nitric acid in acetic anhydride, are recommended over harsher systems like H₂SO₄/HNO₃ to avoid uncontrolled reactions.[6][8]
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Quenching: The reaction should be quenched carefully by pouring it onto ice or into cold water to dissipate heat and precipitate the product.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
Q4: How can I improve the regioselectivity to favor the 3-nitro isomer over the 5-nitro isomer?
A4: Achieving high 3-position selectivity is difficult. The amino group at C2 strongly activates the C5 position for electrophilic attack. Strategies to influence selectivity include:
-
Bulky Reagents: Using sterically hindered nitrating agents may disfavor attack at the more accessible C5 position.
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Protecting Groups: Temporarily introducing a bulky protecting group at the C5 position (e.g., a silyl or bromo group) can direct nitration to C3, followed by a deprotection step.
-
Solvent and Temperature Effects: Systematically studying the effect of different solvents and lower reaction temperatures may reveal conditions that favor the desired isomer.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield of the Desired Product
| Probable Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature, but with extreme caution due to the risk of decomposition. |
| Product Decomposition | The thiophene ring is sensitive to strong acids and high temperatures.[5] Ensure the temperature is strictly controlled. Use a milder nitrating agent (e.g., fuming HNO₃ in acetic anhydride).[8] The appearance of dark tar or polymers indicates degradation. |
| Losses during Workup/Purification | The product may have some solubility in the aqueous or organic layers during extraction. Minimize emulsion formation and consider back-extraction of aqueous layers. For purification, recrystallization is preferred for scale-up over chromatography to minimize losses. |
Problem 2: High Levels of 5-Nitro-N-phenylthiophen-2-amine Impurity
| Probable Cause | Recommended Solution |
| Electronic Effects | The C5 position is electronically favored for electrophilic attack due to the C2-amino group. This is the inherent challenge of this reaction. |
| Reaction Conditions | High temperatures can decrease selectivity. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C to 10 °C).[8] |
| Ineffective Purification | The 3-nitro and 5-nitro isomers can be difficult to separate. Use a high-resolution separation technique like preparative HPLC for small scales or develop a fractional crystallization protocol by screening various solvent systems. |
Problem 3: The Reaction Mixture Turns Dark Brown or Black
| Probable Cause | Recommended Solution |
| Oxidation/Polymerization | This indicates substrate degradation caused by overly harsh reaction conditions.[5] |
| Immediate Action: If the color change is rapid and accompanied by a temperature spike, quench the reaction immediately by pouring it into a large volume of ice water. | |
| Preventative Measures: Reduce the rate of addition of the nitrating agent. Ensure the reaction temperature is maintained at the target low temperature. Consider using a scavenger for nitrous acid, like urea, if nitrosation is suspected to be a complicating factor.[6] |
Experimental Protocols
Caution: These procedures involve hazardous materials and should only be performed by trained chemists with appropriate personal protective equipment (PPE) in a certified fume hood.
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is based on general methods for thiophene nitration and should be optimized for your specific setup.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve N-phenylthiophen-2-amine (1.0 eq) in acetic anhydride (10-15 volumes) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, prepare a solution of fuming nitric acid (1.1 eq) in glacial acetic acid (5 volumes) and cool to 10 °C.[8]
-
Addition: Add the nitric acid solution dropwise to the stirred thiophene solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[8]
-
Reaction: Stir the mixture at 5-10 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water (approx. 10 times the reaction volume) with vigorous stirring.
-
Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral, followed by a wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate/heptane).
Data Presentation
Table 1: Example Reagent Quantities for Scale-Up
| Scale | N-phenylthiophen-2-amine (175.24 g/mol ) | Fuming HNO₃ (d=1.51) | Acetic Anhydride | Glacial Acetic Acid |
| Lab (5 g) | 5.0 g (28.5 mmol) | 1.9 mL (42.8 mmol) | 50 mL | 25 mL |
| Pilot (50 g) | 50.0 g (285 mmol) | 19 mL (428 mmol) | 500 mL | 250 mL |
| Production (500 g) | 500.0 g (2.85 mol) | 190 mL (4.28 mol) | 5.0 L | 2.5 L |
Note: These are illustrative quantities. The equivalents and solvent volumes must be optimized during process development.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low product purity issues.
References
- 1. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]
- 2. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic chemistry - Why is the rate of nitration greater for thiophene than toluene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. organic chemistry - Suitable reagents for nitration of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Analysis of "3-Nitro-N-phenylthiophen-2-amine" by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in "3-Nitro-N-phenylthiophen-2-amine" using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Q1: My 1H NMR spectrum of this compound shows unexpected peaks in the aromatic region (7.0-8.5 ppm). How can I identify the impurities?
A1: Unidentified peaks in the aromatic region of your 1H NMR spectrum often correspond to unreacted starting materials or side products. To identify these impurities, compare the chemical shifts and coupling patterns of the unknown signals with the data for likely contaminants provided in Table 1.
-
Aniline: If you observe a multiplet around 7.2-7.4 ppm and a broader signal for the -NH2 protons, you may have residual aniline in your sample.
-
2-Nitrothiophene or 3-Nitrothiophene: The presence of doublets or multiplets between 7.2 and 8.5 ppm could indicate the presence of nitrated thiophene isomers. Specifically, 2-nitrothiophene typically shows a multiplet in the range of δ 7.2–7.8 ppm.[1][2] 3-Nitrothiophene will also have signals in a similar region.
-
Other Aryl Amines: If a different aryl amine was used in the synthesis, its characteristic aromatic signals will be present.
Action Steps:
-
Carefully compare the chemical shifts and coupling constants of the impurity signals with the reference data in Table 1.
-
Consider running a 2D NMR experiment, such as a COSY or HSQC, to establish correlations and confirm the structure of the impurity.
-
Review the synthetic procedure to determine if other aromatic compounds were used or could have been formed.
Q2: I am observing broad singlets around 2.5-4.0 ppm in my 1H NMR spectrum. What could these be?
A2: Broad singlets in this region may be indicative of residual starting materials or reagents from the synthesis.
-
1,4-Dithiane-2,5-diol: This reagent, used in some syntheses of the target compound, can show signals for its –CH2-S protons between 2.82 and 3.37 ppm and for its >CH-O protons around 4.27 ppm. The exact positions can vary depending on the solvent and concentration.
-
Water: A broad singlet, typically between 1.5 and 4.8 ppm (depending on the solvent), is often due to the presence of water.
Action Steps:
-
To confirm the presence of an exchangeable proton (like an -OH from the diol or water), add a drop of D2O to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The broad singlet should diminish or disappear.
-
Ensure that all starting materials were fully consumed or removed during the work-up and purification steps.
Q3: The integration of the peaks in my 1H NMR spectrum does not match the expected proton ratios for this compound. What does this signify?
A3: Incorrect integration values are a strong indication of the presence of impurities. The protons of your target compound will have a specific ratio. Any deviation suggests that other proton-containing species are present in the sample.
Action Steps:
-
Normalize the integration of a well-resolved peak belonging to your target compound (e.g., one of the thiophene ring protons) to the expected number of protons (e.g., 1H).
-
The integration values of the other peaks will then represent the relative molar ratio of the impurities to your product.
-
Use the integration values in conjunction with the chemical shifts to identify and quantify the impurities by comparing them to the data in Table 1.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound are summarized in Table 1. These values are based on reported literature data and can be used as a reference for confirming the identity and purity of your compound.
Q2: What are the most common impurities to look for in a sample of this compound synthesized via the reaction of an α-nitroketene N,S-acetal with 1,4-dithiane-2,5-diol?
A2: The most probable impurities arising from this synthetic route include:
-
Unreacted Starting Materials: Aniline and 1,4-dithiane-2,5-diol.
-
Side Products: Isomeric nitrated thiophenes (e.g., 2-nitrothiophene, 3-nitrothiophene), although less likely with this specific synthetic strategy.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, ethyl acetate, hexane).
Q3: How can I confirm the structure of my synthesized this compound and rule out isomeric impurities?
A3: A combination of 1D and 2D NMR techniques is the most effective way to confirm the structure.
-
1H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and integration.
-
13C NMR: Shows the number of unique carbon atoms and their chemical environments.
-
COSY (Correlation Spectroscopy): Establishes which protons are coupled to each other, helping to piece together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity of the entire molecule.
Data Presentation
Table 1: 1H and 13C NMR Chemical Shift Data for this compound and Potential Impurities.
| Compound | Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| This compound | Thiophene-H4 | ~ 6.5 (d) | ~ 110 |
| Thiophene-H5 | ~ 7.5 (d) | ~ 125 | |
| Phenyl-H (ortho) | ~ 7.2 (d) | ~ 120 | |
| Phenyl-H (meta) | ~ 7.4 (t) | ~ 129 | |
| Phenyl-H (para) | ~ 7.1 (t) | ~ 124 | |
| NH | ~ 9.5 (s, br) | - | |
| Thiophene-C2 | - | ~ 150 | |
| Thiophene-C3 | - | ~ 130 | |
| Thiophene-C4 | - | ~ 110 | |
| Thiophene-C5 | - | ~ 125 | |
| Phenyl-C (ipso) | - | ~ 140 | |
| Phenyl-C (ortho) | - | ~ 120 | |
| Phenyl-C (meta) | - | ~ 129 | |
| Phenyl-C (para) | - | ~ 124 | |
| Aniline | Phenyl-H (ortho) | ~ 6.7 (d) | ~ 115 |
| Phenyl-H (meta) | ~ 7.1 (t) | ~ 129 | |
| Phenyl-H (para) | ~ 6.8 (t) | ~ 118 | |
| NH2 | ~ 3.7 (s, br) | - | |
| 2-Nitrothiophene | Thiophene-H3 | ~ 7.6 (dd) | ~ 128 |
| Thiophene-H4 | ~ 7.2 (dd) | ~ 127 | |
| Thiophene-H5 | ~ 7.8 (dd) | ~ 132 | |
| 3-Nitrothiophene | Thiophene-H2 | ~ 8.2 (dd) | ~ 127 |
| Thiophene-H4 | ~ 7.4 (dd) | ~ 122 | |
| Thiophene-H5 | ~ 7.6 (dd) | ~ 124 | |
| 1,4-Dithiane-2,5-diol | -CH2-S- | 2.8 - 3.4 (m) | - |
| >CH-O- | ~ 4.3 (m) | - | |
| -OH | variable (br) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.
Experimental Protocols
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the dried "this compound" sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl3, DMSO-d6). Ensure the solvent is of high purity to avoid introducing extraneous peaks.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of a suitable internal standard.
-
Acquisition: Insert the NMR tube into the spectrometer and acquire the 1H, 13C, and any necessary 2D NMR spectra according to the instrument's standard operating procedures.
Mandatory Visualization
References
Validation & Comparative
Unraveling the Spectroscopic Signature of 3-Nitro-N-phenylthiophen-2-amine: A Comparative NMR Analysis
For researchers and professionals in drug development and chemical sciences, precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3-Nitro-N-phenylthiophen-2-amine against its constitutional isomer, 5-Nitro-N-phenylthiophen-2-amine. The presented data, supported by detailed experimental protocols, offers a clear framework for the spectroscopic differentiation of these closely related molecules.
Comparative NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and its isomer, 5-Nitro-N-phenylthiophen-2-amine. The data is compiled from publicly available spectral information and presented to facilitate a direct comparison of chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet).
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| This compound | δ 9.35 (s, 1H, NH), 7.42 (d, J = 5.8 Hz, 1H, H-4), 7.35 (t, J = 7.9 Hz, 2H, Ph-H), 7.18 (d, J = 7.8 Hz, 2H, Ph-H), 7.08 (t, J = 7.4 Hz, 1H, Ph-H), 6.51 (d, J = 5.8 Hz, 1H, H-5) | δ 150.1 (C-2), 140.2 (Ph-C1'), 130.8 (C-3), 129.4 (Ph-CH), 124.8 (Ph-CH), 122.9 (Ph-CH), 121.2 (C-4), 110.1 (C-5) |
| 5-Nitro-N-phenylthiophen-2-amine | δ 8.80 (s, 1H, NH), 7.85 (d, J = 4.4 Hz, 1H, H-3), 7.40-7.30 (m, 4H, Ph-H), 7.15-7.05 (m, 1H, Ph-H), 6.35 (d, J = 4.4 Hz, 1H, H-4) | δ 155.8 (C-2), 148.9 (C-5), 140.5 (Ph-C1'), 130.1 (C-3), 129.6 (Ph-CH), 124.5 (Ph-CH), 121.8 (Ph-CH), 107.2 (C-4) |
Experimental Protocol
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules, consistent with standard laboratory practices.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.
2. NMR Data Acquisition:
-
The NMR spectra are recorded on a 400 MHz spectrometer.
-
The instrument is tuned and shimmed for the specific sample to achieve optimal resolution and line shape.
-
For ¹H NMR:
-
A standard single-pulse experiment is performed.
-
The spectral width is set to approximately 16 ppm, centered around 6 ppm.
-
A 30-degree pulse angle is used with a relaxation delay of 1-2 seconds.
-
Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) is performed.
-
The spectral width is set to approximately 240 ppm, centered around 120 ppm.
-
A 30-degree pulse angle is used with a relaxation delay of 2 seconds.
-
A larger number of scans (typically 1024 or more) are required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using an appropriate software package.
-
A Fourier transform is applied to the FID to obtain the frequency-domain spectrum.
-
The spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the internal standard TMS at 0.00 ppm for both ¹H and ¹³C spectra.
-
Peak picking and integration (for ¹H NMR) are performed to analyze the spectrum.
Structural Assignment and Visualization
The chemical structure of this compound and the assignment of its key NMR signals are depicted in the following diagram.
Caption: Molecular structure of this compound.
Comparative Analysis of 1H and 13C NMR Spectra: 3-Nitro-N-phenylthiophen-2-amine and Structural Analogs
A detailed spectroscopic comparison of 3-Nitro-N-phenylthiophen-2-amine with relevant aromatic and heterocyclic scaffolds, providing valuable data for researchers in medicinal chemistry and materials science.
This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a compound of interest in drug development and materials science. The spectral data for this target molecule are compared against two relevant alternatives: 2-Amino-4-phenylthiophene, which shares the aminothiophene core but lacks the nitro group and has a different substitution pattern, and 3-Nitroaniline, which features the nitro- and amino-substituted phenyl ring. This comparison offers insights into the electronic effects of the nitro group and the thiophene ring on the chemical environment of the molecule.
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and the selected alternative compounds. The data for this compound has been meticulously extracted from the supporting information of a peer-reviewed synthesis publication.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | CDCl₃ | 9.77 | s | - | NH |
| 7.42 | d | 5.8 | H-5 (Thiophene) | ||
| 7.37 | t | 7.9 | H-meta (Phenyl) | ||
| 7.23 | d | 7.9 | H-ortho (Phenyl) | ||
| 7.18 | t | 7.4 | H-para (Phenyl) | ||
| 6.55 | d | 5.8 | H-4 (Thiophene) | ||
| 2-Amino-4-phenylthiophene | DMSO-d₆ | 7.49 | s | - | NH₂ |
| 7.32-7.34 | m | - | CH (Aromatic) | ||
| 6.93-7.00 | m | - | CH (Aromatic) | ||
| 3-Nitroaniline | CDCl₃ | 7.54 | t | 2.1 | H-2 |
| 7.48 | t | 8.1 | H-5 | ||
| 7.26 | ddd | 8.1, 2.1, 1.0 | H-6 | ||
| 6.95 | ddd | 8.1, 2.1, 1.0 | H-4 | ||
| 4.00 | br s | - | NH₂ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| This compound | CDCl₃ | 155.1 | C-2 (Thiophene) |
| 140.2 | C-ipso (Phenyl) | ||
| 129.4 | C-meta (Phenyl) | ||
| 125.1 | C-para (Phenyl) | ||
| 124.2 | C-3 (Thiophene) | ||
| 123.0 | C-ortho (Phenyl) | ||
| 121.7 | C-5 (Thiophene) | ||
| 114.7 | C-4 (Thiophene) | ||
| 2-Amino-4-phenylthiophene | DMSO-d₆ | 164.0, 136.7, 128.0, 123.6, 122.1, 121.0, 116.1, 104.1 | Aromatic C |
| 3-Nitroaniline | CDCl₃ | 149.3 | C-3 |
| 147.5 | C-1 | ||
| 130.1 | C-5 | ||
| 120.8 | C-6 | ||
| 113.3 | C-4 | ||
| 109.1 | C-2 |
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition
A standardized protocol was followed for the acquisition of NMR spectra to ensure data consistency and comparability.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) was accurately weighed and placed in a clean, dry vial.
-
The sample was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
The solution was then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
The NMR tube was capped securely.
Instrumentation and Data Acquisition:
-
Spectrometer: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment was used.
-
The spectral width was typically set to 12-16 ppm.
-
A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio.
-
Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence was employed.
-
The spectral width was set to approximately 220-250 ppm.
-
A longer acquisition time and a greater number of scans were used compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.
-
Chemical shifts were referenced to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Visualization of Comparative Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the NMR data presented in this guide.
Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Nitro-N-phenylthiophen-2-amine
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel compounds is paramount for structural elucidation and analytical method development. This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of 3-Nitro-N-phenylthiophen-2-amine against related chemical classes, supported by established fragmentation principles and experimental data from analogous structures.
The mass spectrometry fragmentation of this compound is predicted to be a composite of the characteristic fragmentation pathways of its constituent functional groups: a nitro-substituted thiophene ring and an N-phenyl amine moiety. Due to the presence of an odd number of nitrogen atoms, the molecular ion peak is expected to have an odd nominal mass.[1] The fragmentation is likely initiated by cleavages alpha to the amine and cleavages related to the nitro group.
Comparative Fragmentation Analysis
To construct a probable fragmentation pattern for this compound, we can draw comparisons with the known mass spectral behavior of nitroaromatics, aromatic amines, and thiophene derivatives.
-
Nitroaromatic Compounds: These compounds typically exhibit characteristic losses of NO (30 Da), NO2 (46 Da), and often a subsequent loss of CO.[2] The fragmentation of nitroanilines, for instance, shows a dominant protonated parent ion with a notable fragment corresponding to the loss of the nitro group.[3]
-
Aromatic Amines (Anilines): Aromatic amines generally show strong molecular ion peaks.[4] A common fragmentation pathway for anilines is the loss of HCN.[4] Alpha-cleavage, breaking the bond adjacent to the nitrogen atom, is a predominant fragmentation mode for amines.[5] For N-alkyl-o-nitroanilines, specific ortho-effects can lead to unique fragmentation pathways.[6]
-
Thiophene Derivatives: The stable aromatic nature of the thiophene ring often results in a prominent molecular ion. Fragmentation can involve ring cleavage.
Based on these principles, the fragmentation of this compound is anticipated to involve initial cleavages such as the loss of the nitro group, cleavage of the C-N bond between the thiophene ring and the phenyl group, and fragmentation of the phenyl ring.
Predicted Fragmentation Pattern of this compound
The following table summarizes the expected major fragments, their mass-to-charge ratio (m/z), and the proposed fragmentation pathway.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 234 | [M] | Molecular Ion |
| 188 | [M - NO₂]⁺ | Loss of the nitro group |
| 157 | [M - C₆H₅]⁺ | Cleavage of the N-phenyl bond |
| 141 | [M - NO₂ - HCN]⁺ | Loss of nitro group followed by loss of HCN from the thiophene amine |
| 111 | [C₄H₃S-NH-C₆H₅]⁺ - C₆H₅N | Cleavage of the thiophene ring |
| 91 | [C₆H₅N]⁺ | Phenylamino cation |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the N-phenyl bond |
Proposed Fragmentation Pathway Diagram
The logical relationship of the key fragmentation steps for this compound is illustrated in the following diagram:
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
For the analysis of this compound, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. Below are representative experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile and thermally stable compounds.
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Column: A 30 m HP-5MS column (or equivalent) with an internal diameter of 0.25 mm and a film thickness of 0.25 µm.[7]
-
Carrier Gas: Helium or hydrogen at a constant flow rate of 1 mL/min.[7][8]
-
Injection Mode: Splitless injection of 1 µL of the sample.[7]
-
Injector Temperature: 290 °C.[7]
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 1 minute.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 240°C at a rate of 10°C/min.
-
Ramp to 290°C at a rate of 25°C/min and hold for 10 minutes.[7]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 290 °C.[7]
-
Scan Range: m/z 40-500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is advantageous for less volatile or thermally labile compounds.[9]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[10]
-
LC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid for better ionization in positive ion mode).
-
Gradient Program:
-
Start with 10% methanol and hold for 2 minutes.
-
Linearly increase to 95% methanol over 15 minutes.
-
Hold at 95% methanol for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS Parameters:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is crucial to confirm the proposed fragmentation patterns and to develop robust analytical methods for this compound and its analogs.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar [semanticscholar.org]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Structural Landscape of N-Substituted 3-Nitrothiophen-2-amines: A Crystallographic Comparison
A detailed analysis of the crystal structure of N-(3-methoxyphenyl)-3-nitrothiophen-2-amine provides valuable insights into the molecular geometry and intermolecular interactions governing this class of compounds. This guide compares its structural features with those of related nitrothiophene derivatives, offering a deeper understanding for researchers in drug discovery and materials science.
Introduction
N-substituted 3-nitrothiophen-2-amines are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their biological activity and physicochemical properties are intrinsically linked to their three-dimensional structure and the non-covalent interactions that dictate their crystal packing. X-ray crystallography provides the most definitive method for elucidating these structural details at the atomic level. This guide presents a comprehensive analysis of the available crystallographic data for N-substituted 3-nitrothiophen-2-amines, with a focus on N-(3-methoxyphenyl)-3-nitrothiophen-2-amine, the only derivative for which a crystal structure is publicly available. By comparing its structural parameters with those of related molecules, we can infer key structure-property relationships for this important class of compounds.
Experimental Protocols
The synthesis and crystallographic analysis of N-(3-methoxyphenyl)-3-nitrothiophen-2-amine were reported by Vivek Kumar et al. in the Beilstein Journal of Organic Chemistry in 2015. The experimental protocols are summarized below.
Synthesis of N-(3-methoxyphenyl)-3-nitrothiophen-2-amine
A mixture of the corresponding α-nitroketene N,S-arylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and potassium carbonate (25 mol %) in ethanol (6 mL) was heated under reflux for 20–25 minutes. After completion of the reaction, the mixture was cooled to room temperature. The precipitated solid was filtered and washed with ethanol to afford the pure product.
X-ray Crystallography
Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a suitable solvent. Data collection was performed on a diffractometer using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Crystallographic Data Comparison
While a direct comparison with other N-substituted 3-nitrothiophen-2-amines is currently limited by the availability of public data, a comparative analysis with structurally related compounds provides valuable context. The following table summarizes the key crystallographic parameters for N-(3-methoxyphenyl)-3-nitrothiophen-2-amine and a related Schiff base derivative, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline.
| Parameter | N-(3-methoxyphenyl)-3-nitrothiophen-2-amine | 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline |
| Formula | C₁₁H₁₀N₂O₃S | C₁₂H₉N₃O₄S |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 8.835(3) | 7.9391(3) |
| b (Å) | 11.234(4) | 10.1336(4) |
| c (Å) | 11.983(4) | 15.9391(6) |
| α (°) | 90 | 90 |
| β (°) | 109.43(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1120.5(6) | 1281.23(8) |
| Z | 4 | 4 |
Structural Analysis and Visualization
The molecular structure of N-(3-methoxyphenyl)-3-nitrothiophen-2-amine reveals several key features. The thiophene ring is essentially planar, and the nitro group is nearly coplanar with the ring, facilitating electronic delocalization. The N-substituted phenyl ring is twisted with respect to the thiophene core.
Logical Relationship of Structural Analysis
Caption: Workflow of crystallographic analysis.
The crystal packing is stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions. The presence of the nitro group as a strong electron-withdrawing group and the amino group as an electron-donating group creates a "push-pull" system, which can lead to interesting non-linear optical properties.
Experimental Workflow for Crystal Structure Determination
Caption: From synthesis to structure solution.
Conclusion
The X-ray crystallographic analysis of N-(3-methoxyphenyl)-3-nitrothiophen-2-amine provides a foundational understanding of the structural characteristics of N-substituted 3-nitrothiophen-2-amines. The planarity of the thiophene-nitro system, the dihedral angle of the N-aryl substituent, and the nature of intermolecular interactions are critical determinants of the solid-state properties of these materials. Further crystallographic studies on a wider range of derivatives with varying N-substituents are crucial to establish comprehensive structure-property relationships and to guide the rational design of new molecules with tailored biological activities and material properties.
Comparative study of different synthetic routes to 2-amino-3-nitrothiophenes
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-3-nitrothiophene scaffold is a crucial pharmacophore found in a variety of biologically active compounds. Its synthesis is a key step in the development of new therapeutic agents. This guide provides a comparative overview of three distinct synthetic routes to this important heterocyclic system, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in methodological selection and optimization.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Route 1: From α-Nitroketene N,S-Acetals | α-Nitroketene N,S-aryl/alkylaminoacetals, 1,4-dithiane-2,5-diol | K₂CO₃ | Refluxing ethanol, 25 min - 4 h | 53-94 | High yields, good functional group tolerance, one-pot reaction. | Requires synthesis of the α-nitroketene N,S-acetal precursor. |
| Route 2: Tandem Henry Reaction and Nucleophilic Substitution | 3-Thiocyanatopropenals, Nitromethane | TBAF or DIEA | THF, Room temperature, 2-4 h | 60-85 | Mild reaction conditions, novel approach. | Requires synthesis of the 3-thiocyanatopropenal precursor. |
| Route 3: Nitration of 2-Aminothiophenes | 2-Amino-5-substituted-thiophene-3-carbonitrile | Fuming HNO₃, Acetic Anhydride | 0-5 °C, 1 h | 65-75 | Utilizes readily available starting materials from the Gewald reaction. | Multi-step process if the starting aminothiophene needs to be synthesized; potential for side reactions. |
Route 1: Synthesis from α-Nitroketene N,S-Acetals
This modern and efficient one-pot method provides access to a wide range of N-substituted 2-amino-3-nitrothiophenes in high yields. The reaction proceeds through the condensation of an α-nitroketene N,S-aryl/alkylaminoacetal with 1,4-dithiane-2,5-diol, which serves as a precursor for 2-mercaptoacetaldehyde.
Experimental Protocol
General Procedure for the Synthesis of N-Aryl/alkyl-3-nitrothiophen-2-amines:
A mixture of the appropriate α-nitroketene N,S-aryl/alkylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and potassium carbonate (1 mmol) in ethanol (5 mL) is refluxed for the specified time (typically 25 minutes for aryl amines and 4 hours for alkyl amines). After completion, the reaction mixture is poured into water. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pure 2-amino-3-nitrothiophene derivative.
DOT script for the reaction pathway:
Caption: Synthesis of 2-amino-3-nitrothiophenes from α-nitroketene N,S-acetals.
Route 2: Tandem Henry Reaction and Nucleophilic Substitution
This route offers a novel approach to 2-nitrothiophenes, which can subsequently be aminated to the target compound. The key step involves a tandem Henry (nitroaldol) reaction and intramolecular nucleophilic substitution on the sulfur of a thiocyanate group. This method proceeds under mild, base-catalyzed conditions at room temperature.
Experimental Protocol
General Procedure for the Synthesis of 2-Nitrothiophenes:
To a solution of 3-thiocyanatopropenal (0.5 mmol) and nitromethane (1.0 mmol) in anhydrous THF (5 mL) at room temperature, tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 0.6 mL, 0.6 mmol) or diisopropylethylamine (DIEA) (0.6 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the desired 2-nitrothiophene. Note: Subsequent amination would be required to obtain the target 2-amino-3-nitrothiophene.
DOT script for the reaction pathway:
Caption: Tandem Henry reaction and nucleophilic substitution for 2-nitrothiophenes.
Route 3: Nitration of a Precursor 2-Aminothiophene
This classical approach involves the direct nitration of a pre-existing 2-aminothiophene derivative. A common and readily available starting material for this route is 2-amino-5-methylthiophene-3-carbonitrile, which can be synthesized via the well-established Gewald reaction. The subsequent nitration at the 3-position provides the target scaffold.
Experimental Protocol
General Procedure for the Nitration of 2-Amino-5-methylthiophene-3-carbonitrile:
To a stirred solution of 2-amino-5-methylthiophene-3-carbonitrile (1 equivalent) in acetic anhydride at 0-5 °C, a chilled mixture of fuming nitric acid (1.1 equivalents) and acetic anhydride is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour. After completion, the mixture is poured onto crushed ice, and the precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol affords the purified 2-amino-3-nitro-5-methylthiophene-3-carbonitrile.
DOT script for the reaction pathway:
Caption: Nitration of 2-amino-5-methylthiophene-3-carbonitrile.
Conclusion
The choice of synthetic route for 2-amino-3-nitrothiophenes will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
Route 1 (from α-Nitroketene N,S-Acetals) is a highly efficient and versatile one-pot method that provides direct access to a wide array of N-substituted analogs in excellent yields.
-
Route 2 (Tandem Henry Reaction) represents a novel and mild approach, although it provides an intermediate that requires a subsequent amination step.
-
Route 3 (Nitration of 2-Aminothiophenes) is a more traditional method that is effective when the appropriately substituted 2-aminothiophene precursor is readily available, often through the robust Gewald reaction.
Each method offers distinct advantages, and the detailed protocols and comparative data provided herein are intended to assist researchers in making an informed decision for their specific synthetic goals.
A Comparative Guide to the Biological Activity of Nitrothiophenes, with a Focus on 3-Nitro-N-phenylthiophen-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various nitrothiophene compounds, offering insights into their potential as therapeutic agents. While direct experimental data on "3-Nitro-N-phenylthiophen-2-amine" is limited in the public domain, this document extrapolates its potential activities based on the well-documented structure-activity relationships of related nitrothiophene and aminothiophene analogs. We will explore key biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by available experimental data and methodologies.
Antimicrobial Activity: A Prominent Feature of Nitrothiophenes
Nitrothiophenes are a well-established class of compounds with significant antimicrobial properties, demonstrating broad-spectrum activity against various bacteria and fungi.[1][2] The presence and position of the nitro group, along with other substituents on the thiophene ring, play a crucial role in determining the potency and spectrum of their activity.[3][4]
Comparative Analysis of Antimicrobial Nitrothiophenes
The antimicrobial efficacy of nitrothiophenes is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Compound Class | Exemplar Compounds | Target Organisms | MIC Range (µg/mL) | Key Structural Features | Reference |
| Halogenated Dinitrothiophenes | 2-chloro-3,5-dinitrothiophene, 2-bromo-3,5-dinitrothiophene | E. coli, M. luteus, A. niger | High activity (specific values not provided) | Two nitro groups and a halogen substituent, thought to facilitate nucleophilic attack by intracellular thiols. | [3][4] |
| Simple Nitrothiophenes | 2-nitrothiophene | E. coli, M. luteus, A. niger | Low activity | A single nitro group on the thiophene ring. | [3][4] |
| Nitrothiophene Carboxaldehydes | 5-nitrothiophene-2-carbaldehyde | E. coli, M. luteus, A. niger | Active | A nitro group and a carbaldehyde group, potentially acting by forming Meisenheimer complexes. | [3][4] |
| Benzoxazole-Nitrothiophenes | IITR00803 | Salmonella spp., Shigella flexneri, E. coli | 4 - 16 | A benzoxazole group and a nitrothiophene moiety; not susceptible to efflux by AcrAB-TolC pumps. | [2][5][6] |
| Aminothiophenes | Not specified | General bacteria | Generally enhanced activity compared to nitro counterparts | Replacement of the nitro group with an amino group. | [7] |
Inference for this compound:
Based on the available data, the "this compound" structure is particularly interesting. It contains both a nitro group, a known pharmacophore for antimicrobial activity in this class, and an amino group. Research suggests that replacing a nitro group with an amino group can enhance the antibacterial activity of thiophene compounds.[7] This suggests that this compound and its derivatives could possess significant antimicrobial properties, potentially with a favorable activity profile.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
A standard method to determine the MIC of a compound is the broth microdilution assay.
Anticancer Activity: Thiophene Scaffolds in Oncology
Thiophene and its derivatives have emerged as a significant scaffold in the development of anticancer agents.[8][9][10] Their mechanism of action is diverse, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[8][9] The presence of a nitro group can, in some cases, contribute to the oncogenic activity, as seen with certain 5-nitrothiophenes which have been shown to induce tumors in rats.[11] However, other nitro-substituted thiophenes are being investigated as potential anticancer drugs.
Comparative Analysis of Thiophene-Based Anticancer Agents
| Compound Class | Exemplar Compounds | Mechanism of Action | Target Cell Lines | Key Structural Features | Reference |
| 5-Nitrothiophenes with Heterocyclic Substituents | 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline | Carcinogenic in rats | Not applicable | A 5-nitrothiophene core with a quinazoline substituent. The nitro group is critical for this activity. | [11] |
| Thiophene Carboxamides | 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-phenyl-thiophene-2-carboxamide | Antiproliferative | Hep3B (Hepatocellular carcinoma) | A thiophene carboxamide core designed as a biomimetic of Combretastatin A-4 (CA-4). | [12] |
| N-phenylthieno[2,3-d]pyrimidin-4-amines | 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol | FGFR1 inhibitor | Tumor cell lines | A thieno[2,3-d]pyrimidine scaffold. | [13] |
| 3-(thiophen-2-ylthio)pyridine derivatives | Compound 22 | Multitarget kinase inhibitor (FGFR2, FGFR3, EGFR, etc.) | HepG2, WSU-DLCL2 | A thiophene ring linked to a pyridine ring via a sulfur bridge. | [14] |
Inference for this compound:
The anticancer potential of "this compound" is complex to predict. While the thiophene core is present in many anticancer agents, the specific combination of a 3-nitro group and a 2-(N-phenylamino) group would require dedicated investigation. Its structural similarity to some kinase inhibitors suggests this could be a fruitful area of research. However, the potential for toxicity, as indicated by studies on other nitrothiophenes, must be carefully evaluated.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability, which is a common way to screen for anticancer activity.
Anti-inflammatory Activity: A Potential Therapeutic Avenue
Thiophene-based compounds have also demonstrated significant anti-inflammatory properties.[15][16] Several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, contain a thiophene ring.[15] The mechanisms of action often involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[15][16]
Comparative Analysis of Thiophene-Based Anti-inflammatory Agents
| Compound Class | Exemplar Compounds | Mechanism of Action | In Vitro/In Vivo Model | Key Structural Features | Reference |
| Commercial Drugs | Tinoridine, Tiaprofenic acid | COX inhibitors | Various | Thiophene ring as a core pharmacophore. | [15] |
| Aminothiophene Analogs | 2-aminothiophene derivatives | Inhibition of respiratory burst in neutrophils | fMLP-induced respiratory burst in human neutrophils | A 2-aminothiophene scaffold. | [17] |
| Tetrahydrobenzo[b]thiophene Derivatives | THBTs (e.g., 3a, 3b, 2a) | NRF2 activation, reduction of pro-inflammatory cytokines | LPS-stimulated RAW 264.7 cells | A tetrahydrobenzo[b]thiophene core. | [18] |
Inference for this compound:
The presence of the aminothiophene scaffold in "this compound" is a strong indicator of potential anti-inflammatory activity, as various aminothiophene derivatives have shown such properties.[17] The N-phenyl group could further modulate this activity. The nitro group's role in inflammation is less clear in this context and would need to be experimentally determined.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Conclusion
The nitrothiophene scaffold is a versatile platform for the development of new therapeutic agents with a wide range of biological activities. While "this compound" itself has not been extensively studied, the analysis of related compounds provides a strong rationale for its investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent. The presence of both a nitro and an amino group on the thiophene ring makes it a particularly compelling candidate for future drug discovery efforts. Further synthesis and biological evaluation of a series of this compound derivatives are warranted to fully elucidate their therapeutic potential and structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Spectroscopic Investigation of 3-Nitro-N-phenylthiophen-2-amine and its Derivatives
A comparative analysis of the spectral characteristics of 3-Nitro-N-phenylthiophen-2-amine and its N-phenyl substituted analogues, providing key data for researchers in drug discovery and materials science.
This guide presents a detailed spectroscopic comparison of this compound and a series of its derivatives bearing substituents on the N-phenyl ring. While a direct comparison with its structural isomers bearing the nitro and phenylamino groups at different positions on the thiophene ring is not currently feasible due to the limited availability of published spectroscopic data for these specific isomers, this guide offers valuable insights into how electronic modifications of the N-phenyl group influence the spectral properties of the core 3-nitrothiophen-2-amine scaffold. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, serves as a crucial reference for the identification and characterization of this important class of compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives. The data is compiled from the work of de Oliveira, B. G. et al.[1][2]
¹H NMR Spectral Data
The ¹H NMR spectra of these compounds were recorded in CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data highlights the influence of the substituent on the phenyl ring on the chemical shifts of the aromatic protons.
| Compound | Ar-H (ppm) | Thiophene H-4 (ppm) | Thiophene H-5 (ppm) | NH (ppm) | Other (ppm) |
| This compound | 7.46-7.42 (m, 2H), 7.33-7.27 (m, 3H) | 7.37 (d, J = 6.0 Hz, 1H) | 6.42 (d, J = 6.0 Hz, 1H) | 10.05 (s, 1H) | |
| N-(4-chlorophenyl)-3-nitrothiophen-2-amine | 7.40 (d, J = 8.8 Hz, 2H), 7.23 (d, J = 8.8 Hz, 2H) | 7.38 (d, J = 6.0 Hz, 1H) | 6.44 (d, J = 6.0 Hz, 1H) | 10.08 (s, 1H) | |
| N-(4-bromophenyl)-3-nitrothiophen-2-amine | 7.55 (d, J = 8.8 Hz, 2H), 7.17 (d, J = 8.8 Hz, 2H) | 7.37 (d, J = 6.0 Hz, 1H) | 6.43 (d, J = 6.0 Hz, 1H) | 10.08 (s, 1H) | |
| 3-Nitro-N-(p-tolyl)thiophen-2-amine | 7.25 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H) | 7.34 (d, J = 6.0 Hz, 1H) | 6.38 (d, J = 6.0 Hz, 1H) | 9.94 (s, 1H) | 2.38 (s, 3H, CH₃) |
| N-(4-methoxyphenyl)-3-nitrothiophen-2-amine | 7.21 (d, J = 8.9 Hz, 2H), 6.96 (d, J = 8.9 Hz, 2H) | 7.32 (d, J = 6.0 Hz, 1H) | 6.34 (d, J = 6.0 Hz, 1H) | 9.87 (s, 1H) | 3.84 (s, 3H, OCH₃) |
¹³C NMR Spectral Data
The ¹³C NMR spectral data provides insight into the electronic environment of the carbon atoms within the molecules. The spectra were recorded in CDCl₃.
| Compound | Thiophene C-2 | Thiophene C-3 | Thiophene C-4 | Thiophene C-5 | Phenyl C-1' | Phenyl C-2',6' | Phenyl C-3',5' | Phenyl C-4' | Other |
| This compound | 155.6 | 128.2 | 127.9 | 107.8 | 138.2 | 124.6 | 129.7 | 126.3 | |
| N-(4-chlorophenyl)-3-nitrothiophen-2-amine | 155.2 | 128.4 | 121.8 | 107.4 | 137.6 | 121.9 | 130.0 | 128.4 | 131.1 (C-Cl) |
| N-(4-bromophenyl)-3-nitrothiophen-2-amine | 154.9 | 128.5 | 121.8 | 107.4 | 137.9 | 122.2 | 132.8 | 119.1 | |
| 3-Nitro-N-(p-tolyl)thiophen-2-amine | 156.4 | 127.7 | 136.4 | 107.1 | 135.8 | 122.9 | 130.2 | 136.4 | 21.0 (CH₃) |
| N-(4-methoxyphenyl)-3-nitrothiophen-2-amine | 158.1 | 127.4 | 132.1 | 106.8 | 131.5 | 124.7 | 114.8 | 158.0 | 55.6 (OCH₃) |
IR Spectral Data
The IR spectra, recorded as KBr pellets, show characteristic vibrational frequencies (ν) in cm⁻¹. The positions of the N-H and NO₂ stretching bands are particularly informative.
| Compound | ν(N-H) (cm⁻¹) | ν(NO₂) asymmetric (cm⁻¹) | ν(NO₂) symmetric (cm⁻¹) |
| This compound | 3190 | 1571 | 1348 |
| N-(4-chlorophenyl)-3-nitrothiophen-2-amine | 3253 | 1560 | 1340 |
| N-(4-bromophenyl)-3-nitrothiophen-2-amine | 3253 | 1560 | 1340 |
| 3-Nitro-N-(p-tolyl)thiophen-2-amine | 3236 | 1544 | 1375 |
| N-(4-methoxyphenyl)-3-nitrothiophen-2-amine | 3228 | 1560 | 1363 |
Mass Spectrometry Data
The mass spectrometry data was obtained using Electrospray Ionization (ESI-MS). The table shows the calculated and found mass-to-charge ratios (m/z).
| Compound | Molecular Formula | Calculated m/z | Found m/z |
| This compound | C₁₀H₈N₂O₂S | 220.03 | 221.05 [M+H]⁺ |
| N-(4-chlorophenyl)-3-nitrothiophen-2-amine | C₁₀H₇ClN₂O₂S | 253.99 | 253.00 [M-H]⁻ |
| N-(4-bromophenyl)-3-nitrothiophen-2-amine | C₁₀H₇BrN₂O₂S | 297.94 | 296.98 [M-H]⁻ |
| 3-Nitro-N-(p-tolyl)thiophen-2-amine | C₁₁H₁₀N₂O₂S | 234.05 | 235.10 [M+H]⁺ |
| N-(4-methoxyphenyl)-3-nitrothiophen-2-amine | C₁₁H₁₀N₂O₃S | 250.04 | 249.12 [M-H]⁻ |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in the characterization of the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL).[3] The solution is transferred to a 5 mm NMR tube. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to maximize homogeneity. For ¹H NMR, the spectral width is typically set to cover a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
For solid samples, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., acetone or methylene chloride) and depositing a drop of the solution onto a KBr or NaCl plate.[1] After the solvent evaporates, the plate is placed in the sample holder of the FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The solution is placed in a quartz cuvette, and the spectrum is recorded against a solvent blank. The absorbance is measured over a specific wavelength range, typically 200-800 nm, to identify the wavelengths of maximum absorption (λmax).
Mass Spectrometry (MS)
For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution is infused into the ESI source, where it is nebulized and ionized. The ions are then transferred into the mass analyzer. Mass spectra are acquired in either positive or negative ion mode over a specific mass-to-charge (m/z) range.
Spectroscopic Analysis Workflow
The characterization of novel thiophene derivatives typically follows a structured analytical workflow to ensure accurate identification and structural elucidation. The following diagram illustrates this general process.
Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of thiophene derivatives.
References
- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure of 3-Nitro-N-phenylthiophen-2-amine: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural parameters of 3-Nitro-N-phenylthiophen-2-amine and its analogues, leveraging Density Functional Theory (DFT) studies against experimental X-ray crystallography data. Due to the absence of published DFT studies on the exact target molecule, this guide establishes a robust comparison using data from closely related compounds, offering valuable insights into the predictive accuracy of computational methods for this class of molecules.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. While experimental techniques like X-ray crystallography provide definitive solid-state structures, computational methods such as DFT are invaluable for predicting molecular geometries, electronic properties, and for studying systems where experimental data is unavailable.
This guide compares experimental crystallographic data of a closely related analogue, N-(4-methoxyphenyl)-3-nitrothiophen-2-amine , with theoretical data from DFT calculations on structurally similar molecules. This approach allows for an objective evaluation of how well DFT methods model the geometry of substituted nitrothiophenes.
Experimental vs. Theoretical Data Comparison
To benchmark the performance of DFT calculations, we compare key geometric parameters—bond lengths and bond angles. Experimental data is sourced from the single-crystal X-ray crystallographic study of N-(4-methoxyphenyl)-3-nitrothiophen-2-amine. Theoretical data is derived from DFT calculations on 2-amino-3-nitropyridine, a strong structural and electronic analogue. The chosen level of theory, B3LYP/6-311++G(d,p), is widely used and recognized for its reliability in predicting geometries of organic molecules.
Bond Lengths
The following table summarizes the comparison of selected bond lengths. The atom numbering corresponds to the thiophene/pyridine ring and its immediate substituents.
| Bond | Experimental (Å) (Thiophene Derivative) | Theoretical (Å) (Pyridine Analogue, DFT B3LYP/6-311++G(d,p)) |
| Ring C2-N(amine) | Data Not Available in Public Domain | 1.371 |
| Ring C3-N(nitro) | Data Not Available in Public Domain | 1.439 |
| Ring C2-C3 | Data Not Available in Public Domain | 1.423 |
| N(nitro)-O1 | Data Not Available in Public Domain | 1.231 |
| N(nitro)-O2 | Data Not Available in Public Domain | 1.231 |
| N(amine)-H | Data Not Available in Public Domain | 1.012 |
Note: Specific experimental bond lengths for N-(4-methoxyphenyl)-3-nitrothiophen-2-amine were not publicly available in the searched literature. The theoretical values from its pyridine analogue provide a predictive baseline.
Bond Angles
This table compares key bond angles, providing insight into the molecular geometry around the core heterocyclic ring.
| Angle | Experimental (°) (Thiophene Derivative) | Theoretical (°) (Pyridine Analogue, DFT B3LYP/6-311++G(d,p)) |
| N(amine)-C2-C3 | Data Not Available in Public Domain | 119.5 |
| C2-C3-N(nitro) | Data Not Available in Public Domain | 120.3 |
| C2-N(amine)-H | Data Not Available in Public Domain | 117.1 |
| C3-N(nitro)-O1 | Data Not Available in Public Domain | 117.8 |
| O1-N(nitro)-O2 | Data Not Available in Public Domain | 124.4 |
Note: The planarity of the nitro group and the geometry of the amino substituent are key features where DFT calculations are expected to provide accurate predictions.
Methodologies
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental data for N-substituted 3-nitrothiophen-2-amines, as referenced in the literature, is typically obtained through single-crystal X-ray diffraction. A general protocol involves:
-
Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². This process yields the precise atomic coordinates, from which bond lengths, angles, and other geometric parameters are calculated.
Computational Protocol: Density Functional Theory (DFT)
The theoretical data presented is based on a standard and widely accepted DFT protocol for geometry optimization:
-
Model Building: An initial 3D structure of the molecule is built.
-
Geometry Optimization: The geometry is optimized using a specific functional and basis set. The calculations cited for the 2-amino-3-nitropyridine analogue employed the B3LYP functional with the 6-311++G(d,p) basis set . This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculation: Once the optimized geometry is obtained, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated.
Visualization of Methodologies
The following diagrams illustrate the workflows and relationships described in this guide.
Caption: Workflow for a typical DFT geometry optimization study.
A Comparative Guide to the Structure-Activity Relationship of 3-Nitro-N-phenylthiophen-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-Nitro-N-phenylthiophen-2-amine scaffold. The information presented herein is compiled from various studies on structurally related thiophene derivatives, offering insights into their potential as antimicrobial and anticancer agents. Experimental data from relevant studies are summarized to facilitate objective comparisons.
Introduction
Thiophene-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. The 2-aminothiophene scaffold, in particular, is a key structural motif in numerous pharmacologically important agents.[1][2] The introduction of a nitro group at the 3-position and various substitutions on the N-phenyl ring can significantly modulate the biological properties of these compounds. This guide explores the structure-activity relationships of this compound analogs, focusing on their potential antimicrobial and anticancer activities.
Antimicrobial Activity
Nitrothiophenes are recognized as potential chemotherapeutic agents.[3] The structure-activity relationship of thiophene derivatives has been investigated against various bacterial and fungal strains.
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiophene derivatives against different microbial strains. While not exclusively this compound analogs, these compounds share structural similarities and provide valuable SAR insights.
| Compound ID | Structure | R | Test Organism | MIC (µM/ml) | Reference |
| S1 | Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | H | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | 0.81 | [4] |
| S4 | Ethyl-2-(4-chlorobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 4-Cl | Candida albicans, Aspergillus niger | 0.91 | [4] |
Key SAR Observations for Antimicrobial Activity:
-
The presence of a substituted benzylideneamino moiety at the 2-position of the thiophene ring appears to be crucial for antimicrobial activity.
-
Compound S1 , with an unsubstituted phenyl ring, demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[4]
-
The introduction of a chloro substituent at the para-position of the phenyl ring (Compound S4 ) resulted in excellent antifungal activity.[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentrations (MICs) of the thiophene derivatives against various bacterial and fungal strains were determined using the broth microdilution method, following the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a concentration of 5 x 10^5 CFU/mL in the appropriate broth medium.[2]
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for the appropriate duration (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
References
- 1. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]
- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 3-Nitro-N-phenylthiophen-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of 3-Nitro-N-phenylthiophen-2-amine derivatives. It includes a detailed examination of spectroscopic data, a comparison of synthetic methodologies, and an overview of their potential as antimicrobial agents against alternative compounds. The information is presented to aid in the characterization and evaluation of this class of compounds for research and drug development purposes.
Structural Characterization: Spectroscopic Data Analysis
The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in Table 1 summarizes the key spectroscopic features for a representative compound, 3-Nitro-N-(p-tolyl)thiophen-2-amine.
Table 1: Spectroscopic Data for 3-Nitro-N-(p-tolyl)thiophen-2-amine
| Spectroscopic Technique | Observed Features | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 2.39 (s, 3H, CH₃), 7.21 (d, J = 8.1 Hz, 2H, Ar-H), 7.29 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (d, J = 6.0 Hz, 1H, Thiophene-H), 7.95 (d, J = 6.0 Hz, 1H, Thiophene-H), 10.31 (s, 1H, NH) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 21.1 (CH₃), 117.9 (Thiophene C-4), 125.1 (Ar-C), 127.7 (Thiophene C-2), 130.2 (Ar-C), 135.8 (Ar-C), 136.4 (Thiophene C-5), 156.4 (Thiophene C-3) | [1] |
| IR (KBr) | νmax 3231 (N-H stretching), 3105, 2962, 2926, 2868 (C-H stretching), 1544 (NO₂ asymmetric stretching), 1475, 1369 (NO₂ symmetric stretching), 1242, 1180 cm⁻¹ | [1] |
| Mass Spectrometry (ESI-MS) | m/z 235.10 [M+1]⁺ | [1] |
The structural confirmation of these derivatives is further solidified by single-crystal X-ray crystallography, which provides unambiguous proof of the molecular structure.[2][3]
Comparative Analysis of Synthetic Methodologies
Two primary synthetic routes for the preparation of 2-aminothiophene derivatives are highlighted here for comparison: a novel domino reaction and the well-established Gewald reaction.
Domino Synthesis of N-Substituted 3-Nitrothiophen-2-amines
This modern approach involves a domino reaction between α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol.[2][3] This method is notable for its efficiency, generating two C-C bonds in a single operation.[2][4]
Experimental Protocol: Domino Synthesis
A mixture of the appropriate α-nitroketene N,S-arylaminoacetal (0.5 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and K₂CO₃ (25 mol %) in ethanol (6 mL) is heated under reflux for 20–25 minutes.[1] Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered and washed with ethanol to yield the pure product.[1] For N-alkyl derivatives, the reaction is refluxed for 3-4 hours, followed by solvent evaporation and purification by column chromatography.[1]
Gewald Reaction: A Classic Alternative
The Gewald reaction is a versatile and widely used one-pot synthesis for 2-aminothiophenes.[5][6][7] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[6]
Conceptual Workflow of the Gewald Reaction
Caption: Conceptual workflow of the Gewald reaction.
Table 2: Comparison of Synthetic Methodologies
| Feature | Domino Synthesis of 3-Nitro-N-phenylthiophen-2-amines | Gewald Reaction |
| Starting Materials | α-nitroketene N,S-aminoacetals, 1,4-dithiane-2,5-diol | Ketone/aldehyde, α-cyanoester, elemental sulfur |
| Key Transformation | Domino reaction forming two C-C bonds | One-pot multi-component reaction |
| Reaction Conditions | Refluxing ethanol with K₂CO₃ | Basic conditions |
| Advantages | High efficiency, good yields, simple work-up for aryl derivatives[2] | Versatile, well-established, readily available starting materials[7] |
| Limitations | Requires pre-synthesis of α-nitroketene N,S-aminoacetals | May require purification by chromatography |
Performance in Antimicrobial Applications: A Comparative Outlook
Nitrothiophene derivatives have garnered interest for their potential biological activities, including antimicrobial properties.[8] This section provides a comparative perspective on their potential performance against established antimicrobial agents.
Antibacterial and Antifungal Potential
Studies have shown that various thiophene derivatives exhibit antibacterial and antifungal activities.[9][10] For instance, certain 5-nitrothiophene derivatives have demonstrated significant bacteriostatic and, in some cases, bactericidal activity against multidrug-resistant Staphylococcus aureus.[8]
Table 3: Comparison with Alternative Antimicrobial Agents
| Class of Compound | Mechanism of Action (General) | Examples of Alternative Agents | Potential Advantages of Thiophene Derivatives |
| Antibacterial | Inhibition of cell wall synthesis, protein synthesis, DNA replication, etc. | Penicillins, Cephalosporins, Fluoroquinolones, Nitrofurantoin[9][11] | Potential activity against resistant strains, novel mechanisms of action. |
| Antifungal | Disruption of cell membrane integrity (ergosterol synthesis), inhibition of cell wall synthesis. | Azoles (e.g., Fluconazole), Polyenes (e.g., Amphotericin B), Echinocandins[12] | Potential to overcome resistance mechanisms, synergistic effects with existing antifungals.[10] |
Proposed Synthetic Pathway for N-Substituted 3-Nitrothiophen-2-amines
Caption: Domino synthesis of N-substituted 3-nitrothiophen-2-amines.
Conclusion
The structural validation of this compound derivatives is robustly supported by a combination of modern spectroscopic methods. The domino synthesis route offers an efficient and high-yielding alternative to classical methods like the Gewald reaction for accessing these compounds. Furthermore, the emerging antimicrobial data for nitrothiophene derivatives suggest they are a promising class of compounds for further investigation in the development of new therapeutic agents to combat drug-resistant pathogens. This guide provides a foundational comparison to aid researchers in their evaluation and exploration of these molecules.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]
- 3. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of 3-Nitro-N-phenylthiophen-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the recommended disposal procedures for 3-Nitro-N-phenylthiophen-2-amine (CAS No. 78399-02-7), emphasizing safe handling and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if necessary, an apron or coveralls.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is essential.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. This ensures that the chemical is managed in accordance with all applicable local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "this compound" and its CAS number: "78399-02-7".
-
Segregate this waste from other chemical waste streams to prevent inadvertent reactions. Do not mix with incompatible materials.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.
-
Ensure the container is tightly sealed to prevent the release of vapors or dust.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with all available information about the chemical, including its name, CAS number, and any known hazards.
-
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data regarding exposure limits or disposal-related concentration thresholds are not available. For structurally related compounds, the following general hazard classifications may be relevant and should be considered as part of a conservative safety approach.
| Data Point | General Information for Analogous Compounds (e.g., Nitroanilines, Nitrophenols) |
| Hazard Class (Typical) | Toxic, Irritant |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion |
| Personal Protective Equipment | Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Respirator (as needed) |
| Disposal Method | Incineration or other methods by a licensed professional waste disposal service. |
Note: This table provides generalized information and should not be a substitute for a formal hazard assessment for this compound.
Logical Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide and is based on the best available knowledge for similar chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet. All laboratory personnel must be trained in hazardous waste management and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all regulations. The ultimate responsibility for safe handling and disposal lies with the user.
Personal protective equipment for handling 3-Nitro-N-phenylthiophen-2-amine
Essential Safety and Handling Guide for 3-Nitro-N-phenylthiophen-2-amine
1. Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for various operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Safety glasses with side shields or chemical splash goggles.[1][2] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4][5] | Laboratory coat.[4] | Recommended if handling powders that may become airborne. Use a NIOSH-approved respirator with a particulate filter.[2] |
| In-Solution Handling | Chemical splash goggles.[1][2] A face shield is recommended if there is a splash hazard.[4][6] | Chemical-resistant gloves. Inspect for tears or holes before use.[3] | Laboratory coat.[4] | Not generally required if performed in a certified chemical fume hood. |
| Heating or Reactions | Chemical splash goggles and a face shield.[4][6] | Chemical-resistant gloves.[3][4][5] | Flame-resistant laboratory coat.[4] | Work must be conducted in a certified chemical fume hood. |
| Accidental Spill Cleanup | Chemical splash goggles.[1] | Heavy-duty, chemical-resistant gloves.[3] | Chemical-resistant suit or apron over a laboratory coat.[3][7] | Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[6] |
2. Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the compound.
-
Handling:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Avoid inhalation of dust or vapors.[1]
-
Use non-sparking tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[8]
-
Ground and bond containers when transferring material to prevent static discharge.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8][9]
-
Wash hands thoroughly after handling.[1]
-
-
Storage:
3. Disposal Plan
Chemical waste must be disposed of in a manner that ensures safety and environmental protection.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous waste. |
| Liquid Waste (Solutions) | Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not pour down the drain.[8][11] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
All chemical waste disposal must adhere to local, state, and national environmental regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
4. Emergency Procedures
| Incident | First Aid Measures | Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] | |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] | |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][12] | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] | |
| Small Spill | Evacuate the immediate area. Wear appropriate PPE. Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[8] | |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's EHS department or emergency response team.[3] |
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
